molecular formula C9H4F3NO3 B3024414 6-(Trifluoromethyl)isatoic anhydride CAS No. 387-18-8

6-(Trifluoromethyl)isatoic anhydride

Cat. No.: B3024414
CAS No.: 387-18-8
M. Wt: 231.13 g/mol
InChI Key: MRKMPLMCSFKCRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethyl)isatoic anhydride (CAS 387-18-8) is a high-purity chemical building block primarily utilized as a key intermediate in organic synthesis and pharmaceutical research. This compound, with a molecular formula of C 9 H 4 F 3 NO 3 and a molecular weight of 231.13 g/mol, is a member of the isatoic anhydride family, which are heterocyclic compounds known for their versatility in medicinal chemistry . The trifluoromethyl group incorporated into the structure is a common pharmacophore that can significantly alter the metabolic stability, lipophilicity, and binding affinity of resultant molecules . Isatoic anhydrides serve as privileged scaffolds in drug discovery. They are extensively used as reactants for the synthesis of quinazolinone and anthranilic acid derivatives, which are core structures in various bioactive molecules . Published research highlights the role of related isatoic anhydrides as intermediates for therapeutics, including antiphlogistic agents and remedies for diabetic complications, underscoring the therapeutic relevance of this chemical class . The specific regiochemistry of the trifluoromethyl substitution at the 6-position makes this isomer particularly valuable for structuring-activity relationship (SAR) studies and for developing targeted chemical libraries. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care. Refer to the material safety data sheet for comprehensive hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(trifluoromethyl)-1H-3,1-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO3/c10-9(11,12)4-2-1-3-5-6(4)7(14)16-8(15)13-5/h1-3H,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKMPLMCSFKCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=O)OC2=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70508144
Record name 5-(Trifluoromethyl)-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387-18-8
Record name 5-(Trifluoromethyl)-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-(Trifluoromethyl)isatoic anhydride CAS 387-18-8 properties

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide focuses on 6-(Trifluoromethyl)isatoic anhydride (CAS 387-18-8) , a critical fluorinated building block in modern medicinal chemistry.

A Strategic Fluorinated Scaffold for Heterocyclic Synthesis

Part 1: Executive Summary & Chemical Profile

6-(Trifluoromethyl)isatoic anhydride represents a high-value electrophilic scaffold used extensively to introduce the trifluoromethyl (


) motif into nitrogen heterocycles. In drug discovery, the incorporation of a 

group is a proven strategy to enhance metabolic stability (blocking P450 oxidation sites), increase lipophilicity, and improve blood-brain barrier permeability.

Unlike its non-fluorinated parent, this derivative possesses distinct electronic properties due to the strong electron-withdrawing nature of the trifluoromethyl group at the 6-position (para to the nitrogen). This modification alters the electrophilicity of the anhydride ring, influencing both reaction kinetics and regioselectivity during nucleophilic ring-opening events.

Chemical Identity & Properties
PropertyData
CAS Number 387-18-8
IUPAC Name 6-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione
Molecular Formula

Molecular Weight 231.13 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMF, DMSO, THF, Ethyl Acetate; Reacts with water/alcohols
Storage Moisture sensitive; Store under inert atmosphere (Argon/Nitrogen) at 2-8°C
Part 2: Mechanistic Reactivity & Synthesis

The utility of 6-(trifluoromethyl)isatoic anhydride lies in its "masked" anthranilic acid character. It functions as a highly reactive, activated ester/carbamate equivalent that releases carbon dioxide (


) upon reaction, providing a thermodynamic driving force for synthesis.
1. Electronic Structure & Regioselectivity

The anhydride ring contains two electrophilic carbonyl centers:

  • C4 (Ester Carbonyl): The primary site for nucleophilic attack by amines. The 6-

    
     group (electron-withdrawing) decreases electron density at C4, making it highly susceptible to nucleophilic addition.
    
  • C2 (Carbamate Carbonyl): Less reactive towards "hard" nucleophiles but involved in the decarboxylation step.

The Pathway:

  • Nucleophilic Attack: A primary amine attacks C4.

  • Ring Opening: The tetrahedral intermediate collapses, cleaving the C4-O bond.

  • Decarboxylation: The resulting carbamic acid intermediate is unstable and spontaneously loses

    
    .
    
  • Product: Formation of a 2-amino-5-(trifluoromethyl)benzamide.

2. Synthesis of the Scaffold

While commercially available, the scaffold can be synthesized in-house from 2-amino-5-(trifluoromethyl)benzoic acid using triphosgene or phosgene substitutes to ensure anhydrous purity.

Reaction Scheme:



Part 3: Experimental Protocols

Note: All procedures must be performed in a fume hood. Isatoic anhydrides are potent sensitizers and irritants.

Protocol A: Synthesis of 2-Amino-5-(trifluoromethyl)benzamides (Ring Opening)

This protocol describes the derivatization of the anhydride with a primary amine, a key step in fragment-based drug design.

Reagents:

  • 6-(Trifluoromethyl)isatoic anhydride (1.0 equiv)

  • Primary Amine (

    
    ) (1.1 equiv)
    
  • Solvent: Anhydrous Acetonitrile or DMF

  • Catalyst: DMAP (0.1 equiv) - Optional, accelerates sluggish amines

Step-by-Step Methodology:

  • Preparation: Dissolve 6-(trifluoromethyl)isatoic anhydride (1.0 mmol, 231 mg) in anhydrous Acetonitrile (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add the primary amine (1.1 mmol) dropwise at room temperature.

    • Observation: Evolution of

      
       gas (bubbling) indicates reaction initiation.
      
  • Reaction: Stir the mixture at room temperature for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. The starting anhydride spot should disappear.

  • Work-up:

    • Concentrate the solvent under reduced pressure.

    • Resuspend the residue in water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.

Protocol B: One-Pot Synthesis of 6-(Trifluoromethyl)quinazolin-4(3H)-ones

This is the "Gold Standard" reaction for this scaffold, widely used to generate kinase inhibitor libraries.

Reagents:

  • 6-(Trifluoromethyl)isatoic anhydride (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • Orthoester (e.g., Triethyl orthoformate) or Aldehyde (1.2 equiv)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (10 mol%) or Iodine (catalytic)

Methodology:

  • Condensation: In a sealed tube, combine the anhydride (1.0 mmol), amine (1.1 mmol), and triethyl orthoformate (3 mL, acts as solvent and reagent).

  • Catalysis: Add pTSA (0.1 mmol).

  • Reflux: Heat the mixture to 100–120°C for 4–6 hours.

    • Mechanism:[1][2][3] The amine opens the ring to form the amide (as in Protocol A), which then condenses with the orthoester to close the pyrimidine ring.

  • Isolation: Cool to room temperature. The product often precipitates.

  • Filtration: Filter the solid, wash with cold ethanol, and dry.

Part 4: Visualization & Logic[3]
Diagram 1: Mechanistic Pathway of Ring Opening

The following diagram illustrates the divergent pathways available to the 6-(Trifluoromethyl)isatoic anhydride scaffold, highlighting the critical decarboxylation step.

G Anhydride 6-(CF3)isatoic Anhydride (Electrophilic Core) Intermediate Carbamic Acid Intermediate Anhydride->Intermediate Nucleophilic Attack (C4) Amine Primary Amine (Nucleophile) Amine->Intermediate Decarboxylation Loss of CO2 Intermediate->Decarboxylation Spontaneous Benzamide 2-Amino-5-(CF3)benzamide Decarboxylation->Benzamide Irreversible Step Quinazolinone 6-(CF3)Quinazolinone (Cyclized Product) Benzamide->Quinazolinone Cyclization (+ Heat/Acid) Orthoester Orthoester/Aldehyde (Cyclizing Agent) Orthoester->Quinazolinone

Caption: Reaction cascade showing nucleophilic attack at C4, decarboxylation, and subsequent cyclization options.

Diagram 2: Synthesis Workflow for Library Generation

A logical workflow for high-throughput synthesis using this scaffold.

Workflow Stock Stock Solution: 6-(CF3)Isatoic Anhydride (in DMF) Dispense Dispense into 96-well Plate Stock->Dispense AddAmine Add Diverse Amines (R-NH2) Dispense->AddAmine Reaction Reaction: 80°C, 4h (-CO2) AddAmine->Reaction QC LC-MS Validation (Check for MW-44 peak) Reaction->QC

Caption: High-throughput workflow for generating trifluoromethyl-benzamide libraries.

Part 5: Safety & Handling (SDS Summary)
  • Hazards: Causes serious eye irritation (H319), May cause allergic skin reaction (H317).

  • Engineering Controls: Use only in a chemical fume hood. Avoid dust formation.[4][5][6]

  • Incompatibility: Strong bases, strong oxidizing agents, protic solvents (water, alcohols) during storage.

  • Decomposition: Thermal decomposition releases HF (Hydrofluoric acid) and NOx.

Part 6: References
  • Preparation of Isatoic Anhydrides. Organic Syntheses. (General procedure for isatoic anhydride synthesis from anthranilic acids).

  • Chemistry of Isatoic Anhydride: Reactions with Nucleophiles. Synthesis, 1980(7), 505-536. (Comprehensive review of ring-opening mechanisms).

  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Current Organic Chemistry. (Applications in heterocyclic synthesis).

  • Isatoic Anhydride Derivatives in Medicinal Chemistry. PubChem Compound Summary for CAS 387-18-8.

Sources

6-(Trifluoromethyl)isatoic anhydride chemical safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Safety of 6-(Trifluoromethyl)isatoic Anhydride

Disclaimer: A specific Safety Data Sheet (SDS) for 6-(Trifluoromethyl)isatoic anhydride was not available at the time of this writing. The following guide has been meticulously compiled by extrapolating data from structurally analogous compounds, including 2-Fluoro-6-(trifluoromethyl)benzoic Anhydride, Trifluoromethanesulfonic anhydride, and the parent compound, Isatoic anhydride. This document is intended for informational purposes for researchers, scientists, and drug development professionals and should be used as a provisional guide. It is imperative to consult a manufacturer-specific SDS for 6-(Trifluoromethyl)isatoic anhydride as soon as one becomes available.

Introduction

6-(Trifluoromethyl)isatoic anhydride is a fluorinated aromatic compound with potential applications in organic synthesis and drug discovery. The presence of the trifluoromethyl group can impart unique properties to target molecules, such as increased metabolic stability and lipophilicity. The isatoic anhydride moiety is a versatile reactive intermediate. As with any novel or specialized chemical, a thorough understanding of its potential hazards is crucial for safe handling and use in a laboratory setting. This guide provides a provisional yet comprehensive overview of the inferred chemical safety data for 6-(Trifluoromethyl)isatoic anhydride.

Inferred Hazard Identification and Risk Assessment

Based on the hazard profiles of structurally related compounds, 6-(Trifluoromethyl)isatoic anhydride is likely to be classified as an irritant to the skin and eyes, and may cause respiratory tract irritation. Anhydrides as a class of compounds are known to be moisture-sensitive and can react with water to form the corresponding carboxylic acids, often with the release of heat.

Anticipated GHS Classification:

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Visualization of Inferred Hazards:

Hazard_Profile Main_Compound 6-(Trifluoromethyl)isatoic Anhydride Hazard1 Skin Irritation (Category 2) Main_Compound->Hazard1 Hazard2 Serious Eye Irritation (Category 2) Main_Compound->Hazard2 Hazard3 Respiratory Tract Irritation (May cause) Main_Compound->Hazard3 Hazard4 Moisture Sensitive Main_Compound->Hazard4

Caption: Inferred hazard profile for 6-(Trifluoromethyl)isatoic anhydride.

Safe Handling and Storage Protocols

Given the inferred hazards, stringent adherence to safe laboratory practices is essential when handling 6-(Trifluoromethyl)isatoic anhydride.

Personal Protective Equipment (PPE):

Appropriate PPE should be worn at all times to minimize exposure. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

  • Respiratory Protection: In cases of poor ventilation or when handling large quantities, a NIOSH-approved respirator may be necessary.

Visualization of Recommended PPE:

PPE_Workflow Start Handling 6-(Trifluoromethyl)isatoic Anhydride Goggles Wear Safety Goggles/ Face Shield Start->Goggles Gloves Wear Nitrile Gloves Start->Gloves Coat Wear a Lab Coat Start->Coat Respirator Use Respirator (if needed) Goggles->Respirator Gloves->Respirator Coat->Respirator End Proceed with Experiment Respirator->End

Caption: Recommended Personal Protective Equipment workflow.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Dispensing: When weighing or transferring the solid, take care to avoid generating dust.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]

  • Hygiene: Wash hands thoroughly after handling.[1]

Storage Requirements:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[2][3]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[3] Due to its anhydride nature, avoid contact with water and moisture.

  • Conditions to Avoid: Protect from moisture.

Emergency Procedures and First Aid

In the event of accidental exposure or a spill, prompt and appropriate action is critical.

First-Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice/attention.[1][4]

  • In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. If skin irritation occurs, get medical advice/attention.[1][4]

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, get medical advice/attention.[1]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Get medical advice/attention.[4]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3][4]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and nitrogen oxides.[3][4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[3]

Accidental Release Measures:

  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[4]

  • Containment and Cleanup: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[3][4] Do not flush into surface water or sanitary sewer systems.[4]

Emergency Response Workflow:

Emergency_Workflow Exposure Accidental Exposure/ Spill Occurs Assess Assess the Situation Exposure->Assess First_Aid Administer First Aid Assess->First_Aid If Exposed Spill_Control Control the Spill Assess->Spill_Control If Spilled Seek_Medical Seek Medical Attention First_Aid->Seek_Medical Dispose Dispose of Waste Spill_Control->Dispose Report Report the Incident Seek_Medical->Report Dispose->Report

Caption: General workflow for responding to an emergency involving 6-(Trifluoromethyl)isatoic anhydride.

Toxicological and Ecological Information

Toxicological Information (Inferred):

  • Acute Toxicity: The toxicological properties have not been fully investigated.[5] Based on related compounds, it is likely to cause irritation upon contact.

  • Carcinogenicity: There is no data to suggest that this compound or its structural analogs are carcinogenic.[3] No component of the related product, 2-Fluoro-6-(trifluoromethyl)benzoic Anhydride, is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.

  • Germ Cell Mutagenicity: No information is available for 6-(Trifluoromethyl)isatoic anhydride.

  • Reproductive Toxicity: No information is available for 6-(Trifluoromethyl)isatoic anhydride.

Ecological Information:

  • There is no specific ecological data available for 6-(Trifluoromethyl)isatoic anhydride.

  • It is good practice to prevent the release of this compound into the environment. Do not flush into surface water or sanitary sewer systems.[4]

Conclusion

While a specific Safety Data Sheet for 6-(Trifluoromethyl)isatoic anhydride is not currently available, a comprehensive analysis of its structural analogs allows for the inference of its likely hazard profile and the formulation of provisional safety protocols. Researchers, scientists, and drug development professionals should handle this compound with care, assuming it to be a skin, eye, and respiratory irritant that is sensitive to moisture. Adherence to the safe handling, storage, and emergency procedures outlined in this guide is crucial for minimizing risk. This guide should be superseded by a manufacturer-specific SDS as soon as one is available.

References

  • TCI Chemicals. (2025, November 7). Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl)benzoic Anhydride.
  • Fisher Scientific. (2024, July 17). Safety Data Sheet: Trifluoromethanesulfonic anhydride.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Fisher Scientific. (2012, May 9). Safety Data Sheet: Isatoic anhydride.
  • Thermo Fisher Scientific. (2012, May 9). Safety Data Sheet: Isatoic anhydride.
  • Sdfine. (n.d.). Chemwatch GHS SDS in English (European) 61819-3.
  • Fisher Scientific. (2008, February 15). Material Safety Data Sheet: Potassium ferricyanide.
  • (n.d.). Safety Data Sheet.
  • Ricca Chemical Company. (2015, May 1). Safety Data Sheet.
  • (n.d.). Safety Data Sheet.
  • Synquest Labs. (n.d.). Trifluoroacetic anhydride.
  • ECHEMI. (n.d.). Isatoic anhydride SDS, 118-48-9 Safety Data Sheets.
  • Thermo Fisher Scientific. (2014, October 16). Safety Data Sheet.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - Trifluoromethanesulfonic anhydride.
  • CDH Fine Chemical. (n.d.). ISATOIC ANHYDRIDE CAS NO 118-48-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Isatoic Anhydride, 98% (Titr.).
  • Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic anhydride.

Sources

Advanced Guide to Trifluoromethyl Substituted Isatoic Anhydride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trifluoromethyl (-CF₃) substituted isatoic anhydrides (IAs) represent a critical class of heterocyclic building blocks in modern medicinal chemistry and agrochemical development. As masked isocyanates, these electrophilic scaffolds offer a controlled pathway to synthesize diverse nitrogen heterocycles, including quinazolinones, benzodiazepines, and anthranilamides. The incorporation of the trifluoromethyl group—a privileged bioisostere—modulates lipophilicity, metabolic stability, and protein-ligand binding affinity. This guide provides a technical analysis of their structural landscape, synthesis architectures, and reactivity profiles, designed for researchers requiring high-fidelity protocols and mechanistic insight.

Part 1: Structural Landscape & Derivatives List

The nomenclature of isatoic anhydrides (2H-3,1-benzoxazine-2,4(1H)-dione) can be ambiguous due to varying numbering systems in commercial catalogs versus IUPAC standards. The mapping below correlates the specific isatoic anhydride derivative to its anthranilic acid precursor to ensure structural accuracy.

Core Derivatives Table
Derivative NameCAS NumberSubstitution Pattern (IA Ring)Precursor (Anthranilic Acid)Physical State
6-(Trifluoromethyl)isatoic anhydride 387-18-8 CF₃ at C62-Amino-5-(trifluoromethyl)benzoic acidWhite/Tan Solid
5-(Trifluoromethyl)isatoic anhydride 781-94-2 CF₃ at C52-Amino-6-(trifluoromethyl)benzoic acidSolid
7-(Trifluoromethyl)isatoic anhydride Not widely listedCF₃ at C72-Amino-4-(trifluoromethyl)benzoic acidSolid
8-(Trifluoromethyl)isatoic anhydride 72985-50-3CF₃ at C82-Amino-3-(trifluoromethyl)benzoic acidSolid
6-(Trifluoromethoxy)isatoic anhydride 1044764-34-2 OCF₃ at C62-Amino-5-(trifluoromethoxy)benzoic acidOff-white Solid
N-Methyl-6-(trifluoromethyl)isatoic anhydride Custom SynthN-Me, CF₃ at C6N-Methyl-2-amino-5-(trifluoromethyl)benzoic acidSolid

† Note: Often listed as "3-(Trifluoromethyl)isatoic anhydride" in catalogs due to non-standard numbering referencing the benzene ring position relative to the nitrogen.

Structural Numbering Logic
  • Isatoic Anhydride: N is position 1; Carbonyls at 2,4; Oxygen at 3.[1] Benzene ring carbons are 5, 6, 7, 8.

  • Mapping:

    • Anthranilic Acid C3 (ortho to NH₂)

      
       IA C8
      
    • Anthranilic Acid C4 (meta to NH₂)

      
       IA C7
      
    • Anthranilic Acid C5 (para to NH₂)

      
       IA C6
      
    • Anthranilic Acid C6 (ortho to COOH)

      
       IA C5
      

Part 2: Synthetic Architectures

The synthesis of CF₃-IAs requires careful handling of phosgene equivalents or transition metal catalysis. The electron-withdrawing nature of the -CF₃ group can deactivate the aniline nitrogen, necessitating optimized conditions.

Method A: The Triphosgene Cyclization (Standard)

The most robust method involves the reaction of the corresponding anthranilic acid with triphosgene (bis(trichloromethyl) carbonate). This solid reagent is safer than gaseous phosgene but generates phosgene in situ.

  • Mechanism: Nucleophilic attack of the aniline nitrogen on the carbonyl of phosgene, followed by intramolecular cyclization of the carboxylate oxygen.

  • Advantages: High yields, simple workup, scalable.[2]

Method B: Palladium-Catalyzed Carbonylation
  • Reagents: Pd(OAc)₂, CO (balloon), Base.

  • Mechanism: Oxidative addition of Pd to the C-I bond, CO insertion, and nucleophilic attack by the amine/carboxylate.

Method C: Oxidation of Isatins

Trifluoromethyl-substituted isatins can be oxidized using m-chloroperbenzoic acid (mCPBA) or urea-hydrogen peroxide. This is a Baeyer-Villiger type oxidation.

SynthesisPathways Anthranilic 2-Amino-x-(CF3) Benzoic Acid Triphosgene Triphosgene/Phosgene (THF/Dioxane, Reflux) Anthranilic->Triphosgene Product x-(CF3)-Isatoic Anhydride Triphosgene->Product Cyclization Iodoaniline 2-Iodo-x-(CF3) Aniline PdCO Pd(OAc)2, CO, Base Iodoaniline->PdCO PdCO->Product Carbonylation Isatin x-(CF3)-Isatin Oxidant mCPBA or H2O2 Isatin->Oxidant Oxidant->Product Baeyer-Villiger Ox.

Figure 1: Primary synthetic routes to trifluoromethyl isatoic anhydrides.

Part 3: Reactivity Profile & Applications

Isatoic anhydrides act as "masked" anthranilic acids or isocyanates. The reactivity is driven by the electrophilic nature of the C4 carbonyl and the strain of the six-membered ring.

Key Reaction Pathways[7]
  • Nucleophilic Ring Opening (C4 Attack):

    • Nucleophiles: Primary/Secondary amines, Hydrazines, Alcohols.

    • Product: Anthranilamides (from amines) or Anthranilates (from alcohols).

    • Mechanism: The nucleophile attacks C4, opening the ring and releasing CO₂ (decarboxylation). This is the primary route to Quinazolinones .

  • N-Alkylation:

    • The N-H proton is acidic (pKa ~8-9). Treatment with NaH and an alkyl halide yields N-substituted derivatives, critical for drugs like Tasquinimod.

  • Friedel-Crafts Acylation:

    • Under Lewis acid conditions, IA can act as an acylating agent for aromatics.

Reactivity cluster_0 Nucleophilic Attack (C4) cluster_1 N-Functionalization IA 6-CF3-Isatoic Anhydride Amine Primary Amine (R-NH2) IA->Amine Ring Opening (-CO2) Base NaH + R-X IA->Base Anthranilamide CF3-Anthranilamide (Intermediate) Amine->Anthranilamide Quinazolinone CF3-Quinazolinone (Cyclization w/ Aldehyde) Anthranilamide->Quinazolinone + R-CHO / H+ NSub N-Alkyl-CF3-IA Base->NSub

Figure 2: Divergent reactivity pathways of CF3-isatoic anhydrides.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 6-(Trifluoromethyl)isatoic Anhydride

Objective: Convert 2-amino-5-(trifluoromethyl)benzoic acid to the anhydride using triphosgene.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Connect to a caustic scrubber (NaOH solution) to trap evolved HCl and phosgene traces.

  • Dissolution: Charge the flask with 2-amino-5-(trifluoromethyl)benzoic acid (10.0 mmol, 2.05 g) and anhydrous THF (50 mL).

  • Reagent Addition: Add Triphosgene (3.5 mmol, 1.04 g) in one portion. Caution: Handle in a fume hood.

  • Reaction: Heat the mixture to reflux (65°C) for 3–5 hours. The suspension should clear as the anhydride forms.

  • Monitoring: Monitor by TLC (Hexane/EtOAc). The starting material spot should disappear.

  • Isolation: Cool to room temperature. If the product precipitates, filter and wash with cold hexanes. If soluble, concentrate the solvent to ~10 mL, add hexanes (50 mL) to induce precipitation.

  • Purification: Recrystallize from Toluene/Hexane if necessary.

  • Yield: Expected yield 85–95%. White solid.[3]

Protocol 2: One-Pot Synthesis of a CF₃-Quinazolinone

Objective: Synthesize 2-phenyl-6-(trifluoromethyl)quinazolin-4(3H)-one via condensation with benzylamine and aldehyde equivalents.

  • Reagents: 6-(Trifluoromethyl)isatoic anhydride (1.0 mmol), Benzylamine (1.1 mmol), Triethyl orthoformate (1.5 mmol), and catalytic p-TsOH (10 mol%).

  • Solvent: Ethanol or DMF (5 mL).

  • Procedure:

    • Mix IA and Benzylamine in Ethanol. Reflux for 1 hour. Evolution of CO₂ gas indicates ring opening to the anthranilamide.

    • Add Triethyl orthoformate and p-TsOH. Continue reflux for 4–6 hours.

  • Workup: Cool reaction. Pour into ice water. The product usually precipitates. Filter, wash with water and cold ethanol.

  • Validation: Check 1H NMR for the disappearance of amide protons and appearance of the quinazolinone C2-H proton (~8.0-8.5 ppm).

Part 5: Applications in Drug Discovery[8]

The trifluoromethyl group is a cornerstone of modern drug design, enhancing metabolic stability (blocking P450 oxidation sites) and membrane permeability .

  • Case Study: Tasquinimod Analogues: Tasquinimod (an anti-cancer agent) features a quinoline-3-carboxamide scaffold. Synthetic routes to analogues often utilize N-methylated isatoic anhydrides. Using a 5- or 6-CF₃-IA allows the introduction of the fluorinated moiety early in the synthesis, creating analogues with altered electronic properties in the binding pocket.

  • Agrochemicals: CF₃-IAs are precursors to anthranilic diamide insecticides (e.g., Chlorantraniliprole analogues), where the CF₃ group provides the necessary lipophilicity for cuticular penetration in insects.

References

  • Synthesis and Chemistry of Isatoic Anhydride: Coppola, G. M. (1980).[3] The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536.[3]

  • Triphosgene-Mediated Synthesis: Organic Syntheses, Coll. Vol. 10, p. 88 (2004); Vol. 75, p. 45 (1998).

  • Quinazolinone Synthesis via Isatoic Anhydride: H. Eshghi et al. (2011). One-pot synthesis of 4(3H)-quinazolinones.

  • Isatoic Anhydride Product Data (Sigma-Aldrich): Product specification for 5-(Trifluoromethyl)isatoic anhydride. [4]

  • Medicinal Chemistry of Fluorine: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [5]

Sources

Solubility of 6-(Trifluoromethyl)isatoic anhydride in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(Trifluoromethyl)isatoic anhydride (CAS 387-18-8) is a specialized heterocyclic building block used extensively in medicinal chemistry to introduce the trifluoromethyl-anthranilate motif. Its solubility profile is governed by a dichotomy: thermodynamic solubility in aprotic polar solvents versus kinetic instability in protic solvents.

This guide provides a definitive technical analysis of its solubility behavior, distinguishing between inert vehicles for processing and reactive media that trigger irreversible ring-opening. It is designed for process chemists and formulation scientists requiring precise control over reaction homogeneity and purification.

Part 1: Physicochemical Profile & Lipophilicity

The introduction of the trifluoromethyl (


) group at the 6-position significantly alters the solubility landscape compared to the parent isatoic anhydride. The 

moiety is highly lipophilic and electron-withdrawing, reducing the electron density on the aromatic ring and the anhydride carbonyls.
PropertyData / EstimateImpact on Solubility
CAS Number 387-18-8Unique Identifier
Molecular Weight 231.13 g/mol Moderate MW facilitates dissolution
Physical State Solid (Off-white/Tan)Requires energy input (heat/sonication) to dissolve
LogP (Predicted) ~2.5 - 3.0Higher lipophilicity than parent; prefers organic phases
H-Bond Donors 1 (Amide NH)Limited self-association compared to acids
H-Bond Acceptors 4 (F atoms + Carbonyls)Good interaction with polar aprotic solvents

Part 2: The Solubility Landscape

Thermodynamic Solubility (Stable Solvents)

These solvents dissolve the compound without chemical alteration, making them suitable for stock solutions, reaction media (for alkylation/acylation), and chromatography.

  • High Solubility (>50 mg/mL):

    • Polar Aprotic: DMF (N,N-Dimethylformamide), DMSO (Dimethyl sulfoxide), NMP (N-Methyl-2-pyrrolidone).

      • Mechanism:[1][2] Strong dipole-dipole interactions disrupt the crystal lattice.

      • Use Case: Nucleophilic substitution reactions; stock solutions.

    • Chlorinated: DCM (Dichloromethane), Chloroform.

      • Mechanism:[1][2] Good dispersion force matching with the aromatic core and

        
         group.
        
      • Use Case: Extraction, low-temperature reactions.

  • Moderate Solubility (10–50 mg/mL):

    • Ethers/Esters: THF (Tetrahydrofuran), 1,4-Dioxane, Ethyl Acetate.

      • Note: Solubility drops significantly at low temperatures (

        
        ).
        
      • Use Case: Crystallization solvents, general reaction media.

  • Low Solubility / Anti-Solvents (<1 mg/mL):

    • Aliphatic Hydrocarbons: Hexanes, Heptane, Cyclohexane.

      • Use Case: Precipitation agents (Anti-solvents) for purification.

Reactive Solubility (The "Danger Zone")

In protic solvents, "solubility" is a misnomer. The compound dissolves because it reacts, irreversibly opening the anhydride ring.

  • Alcohols (MeOH, EtOH, iPrOH): Rapid solvolysis yields the corresponding anthranilate ester.

    • Reaction:

      
      
      
  • Water: Hydrolysis yields the corresponding anthranilic acid and

    
    .[3]
    
    • Note: The

      
       group increases the electrophilicity of the carbonyls, potentially accelerating this hydrolysis compared to the non-fluorinated parent.
      

Part 3: Visualizations & Decision Logic

Figure 1: Solvent Selection Decision Tree

This workflow guides the researcher in selecting the appropriate solvent based on the intended application.

SolventSelection Start Select Solvent for 6-(CF3)isatoic anhydride Purpose Intended Application? Start->Purpose Reaction Chemical Reaction Purpose->Reaction Analysis Analysis (HPLC/NMR) Purpose->Analysis Purification Purification Purpose->Purification Nucleophile Is the Nucleophile an Alcohol or Amine? Reaction->Nucleophile SolventC Use: Acetonitrile, DMSO (Avoid MeOH/Water) Analysis->SolventC SolventD Recrystallization System: DCM (Solvent) + Hexane (Anti-solvent) Purification->SolventD YesNuc Yes (Product Formation) Nucleophile->YesNuc Yes NoNuc No (Inert Medium) Nucleophile->NoNuc No SolventA Use: THF, Dioxane, or Alcohol (as reactant) YesNuc->SolventA SolventB Use: DMF, DMSO, DCM (Strictly Anhydrous) NoNuc->SolventB

Caption: Decision logic for solvent selection based on process requirements, highlighting the avoidance of protic solvents for inert applications.

Figure 2: Solvolysis Pathway (Instability Mechanism)

Understanding the degradation pathway is critical for accurate solubility measurement.

Solvolysis Compound 6-(CF3)isatoic anhydride (Insoluble/Suspension) Transition Nucleophilic Attack on Carbonyl Compound->Transition Dissolution Alcohol + ROH (Solvent) Alcohol->Transition CO2 Release of CO2 (Gas Evolution) Transition->CO2 Product Anthranilate Ester (Highly Soluble) Transition->Product

Caption: Mechanism of "reactive dissolution" in alcohols. The apparent solubility is actually the formation of a new, highly soluble ester species.

Part 4: Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Inert Solvents)

Objective: To determine the saturation limit in non-reactive solvents (DCM, THF, Toluene).

  • Preparation: Weigh approximately 100 mg of 6-(Trifluoromethyl)isatoic anhydride into a 4 mL glass vial.

  • Addition: Add the target solvent in 100

    
     increments at 
    
    
    
    .
  • Agitation: Vortex for 30 seconds after each addition. Sonicate if necessary to break up aggregates.

  • Observation: Continue addition until the solid is completely dissolved (clear solution).

  • Calculation:

    
    
    
  • Validation: If the solution remains cloudy after 2 mL, filter the supernatant, evaporate to dryness, and weigh the residue to determine the dissolved fraction.

Protocol B: Purification via Anti-Solvent Recrystallization

Objective: To purify the compound using solubility differentials.

  • Dissolution: Dissolve crude 6-(Trifluoromethyl)isatoic anhydride in the minimum amount of Dichloromethane (DCM) or Warm Ethyl Acetate (

    
    ).
    
  • Filtration: Filter the solution through a 0.45

    
     PTFE syringe filter to remove insoluble particulates.
    
  • Precipitation: While stirring, slowly add Hexanes or Heptane dropwise.

    • Ratio: Typically 1:3 (Solvent:Anti-solvent).

  • Crystallization: Cloudiness indicates the onset of crystallization. Cool the mixture to

    
     for 2 hours.
    
  • Isolation: Filter the solid precipitate and wash with cold Hexanes. Dry under vacuum at room temperature.

Protocol C: Solvolysis Monitoring (Stability Test)

Objective: To verify the reactivity in protic solvents (e.g., for method development).

  • Setup: Dissolve 10 mg of the compound in 1 mL of Acetonitrile (Control) and 1 mL of Methanol (Test).

  • Incubation: Let stand at room temperature for 1 hour.

  • Analysis: Inject both samples into an HPLC (C18 column, Acetonitrile/Water gradient).

    • Observation: The Methanol sample will show a shift in retention time and a new peak corresponding to methyl 2-amino-5-(trifluoromethyl)benzoate, confirming ring opening.

Part 5: Hansen Solubility Parameters (Theoretical)

While experimental HSP data is specific to the parent, the trifluoromethyl group introduces predictable shifts.

  • 
     (Dispersion):  Increases slightly. The large halogen atoms increase polarizability.
    
  • 
     (Polarity):  Moderate. The anhydride ring is polar, but the symmetric 
    
    
    
    reduces the overall dipole moment vector compared to a nitro group.
  • 
     (Hydrogen Bonding):  Low. The molecule acts primarily as a weak acceptor; it lacks strong donors (the amide NH is shielded and involved in the ring system).
    

Implication: The compound sits in the "interaction sphere" of solvents with moderate polarity and low H-bonding capacity (e.g., Chlorinated solvents, Ketones).

References

  • ChemicalBook. (2024). 6-(Trifluoromethyl)isatoic anhydride CAS 387-18-8 Properties and Safety.Link

  • Sigma-Aldrich. (2024). Isatoic Anhydride Derivatives and Building Blocks.Link

  • Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505-536. (Foundational text on ring-opening reactivity). Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Theoretical basis for solubility parameter analysis). Link

  • PubChem. (2024). Compound Summary: 6-(Trifluoromethyl)isatoic anhydride.Link

Sources

Methodological & Application

Reaction of 6-(Trifluoromethyl)isatoic anhydride with amines protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized protocols for reacting 6-(trifluoromethyl)isatoic anhydride (6-CF3-IA) with primary and secondary amines. The 6-trifluoromethyl moiety serves as a critical bioisostere in medicinal chemistry, enhancing metabolic stability and lipophilicity.[1] Unlike standard amide couplings requiring activating agents (HATU, EDC), this reaction exploits the high electrophilicity of the cyclic anhydride to form N-substituted-2-amino-5-(trifluoromethyl)benzamides with high atom economy, releasing only carbon dioxide.[1]

Key Applications:

  • Synthesis of N-substituted anthranilamides (kinase inhibitor scaffolds).[1]

  • Precursors for trifluoromethyl-substituted quinazolinones (antiviral/anticancer agents).[1]

  • Late-stage diversification of amine-bearing drug candidates.[1]

Mechanistic Insight & Chemical Logic

The reaction is driven by the release of ring strain and the entropy gain from CO₂ evolution.

  • Regioselectivity: Nucleophilic attack by the amine occurs preferentially at the C4 carbonyl (anhydride carbonyl) rather than the C2 (carbamate) carbonyl. The C4 position is more electrophilic, a property further enhanced by the electron-withdrawing trifluoromethyl group at position 6 (para to the nitrogen, meta to C4).

  • The CF3 Effect: The 6-CF3 group lowers the pKa of the aniline nitrogen in the product, making the resulting 2-amino-5-(trifluoromethyl)benzamide less nucleophilic than the starting amine.[1] This prevents double addition or polymerization, ensuring clean mono-acylation.[1]

  • Pathway:

    • Step 1: Nucleophilic attack at C4.[1]

    • Step 2: Formation of a tetrahedral intermediate.[1][2]

    • Step 3: Ring opening and decarboxylation (loss of CO₂).[1]

Mechanistic Pathway Diagram

ReactionMechanism Reactant 6-CF3-Isatoic Anhydride (Electrophile) Intermediate Tetrahedral Intermediate Reactant->Intermediate Nucleophilic Attack at C4 Amine Primary Amine (Nucleophile) Amine->Intermediate Transition Decarboxylation (- CO2) Intermediate->Transition Ring Opening Product 2-amino-5-(CF3)benzamide (Product) Transition->Product Irreversible

Caption: Kinetic pathway of amine addition to 6-CF3-IA. The reaction is driven by the irreversible loss of carbon dioxide.

Experimental Protocols

Protocol A: Standard Synthesis of Anthranilamides

Best for: Primary alkyl amines, anilines, and non-hindered secondary amines.[1]

Materials:

  • 6-(Trifluoromethyl)isatoic anhydride (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or Acetonitrile (MeCN).[1]

  • Base: None required for aliphatic amines; 0.5 equiv DMAP for unreactive anilines.[1]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-(trifluoromethyl)isatoic anhydride (1.0 mmol, 231 mg) in anhydrous DMF (3.0 mL).

    • Note: DMF is preferred over alcohols to prevent competitive ester formation, although ethanol can be used for highly reactive amines.[1]

  • Addition: Add the amine (1.1 mmol) dropwise at room temperature.

    • Observation: Gas evolution (CO₂) usually begins immediately upon addition for primary aliphatic amines.[1]

  • Reaction:

    • Aliphatic Amines: Stir at Room Temperature (25°C) for 2–4 hours.

    • Aromatic/Hindered Amines: Heat to 60–80°C for 4–12 hours. Monitor CO₂ cessation.

  • Monitoring: Check progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1] The anhydride spot (usually higher Rf) should disappear.

  • Workup (Precipitation Method):

    • Pour the reaction mixture slowly into ice-cold water (30 mL) with vigorous stirring.

    • The product typically precipitates as a white or off-white solid.[1]

    • Filter the solid, wash with water (3 x 10 mL) to remove residual DMF and amine, and dry under vacuum.

  • Purification (If necessary): Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Protocol B: One-Pot Synthesis of Quinazolinones

Best for: Rapid library generation of heterocyclic cores.[1]

Concept: The anthranilamide formed in situ reacts with an aldehyde and undergoes oxidative cyclization.[1]

Step-by-Step Procedure:

  • Dissolve 6-CF3-IA (1.0 mmol) and Amine (1.0 mmol) in Ethanol (5 mL).

  • Reflux for 2 hours until CO₂ evolution stops.

  • Add Aldehyde (1.0 mmol) and Sulfamic Acid (10 mol%) or I₂ (10 mol%) as catalyst.[1]

  • Reflux for an additional 4–6 hours.

  • Cool to room temperature. The quinazolinone derivative often crystallizes out.[1] Filter and wash with cold ethanol.[1]

Critical Parameters & Troubleshooting

Solvent Compatibility Table

SolventSuitabilityNotes
DMF/DMA Excellent High solubility; best for difficult amines.[1] Requires aqueous workup.[1]
Acetonitrile Good Easier to remove than DMF; good for refluxing (82°C).[1]
Ethanol Moderate Green solvent.[1] Risk of ethyl ester byproduct if amine is weak/hindered.[1]
Water Poor Hydrolysis of anhydride to acid competes with amidation.[1]
THF Good Good for room temp reactions; solubility of 6-CF3-IA may be lower.[1]

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield Hydrolysis of anhydrideEnsure solvents are anhydrous; store reagent in desiccator.[1]
No Reaction Steric hindrance / Low nucleophilicityIncrease Temp to 100°C; switch solvent to DMF; add 0.5 eq DMAP.
Sticky Gum Product DMF retentionWash solid more thoroughly with water; dissolve in EtOAc and wash with Brine.[1]
Byproduct Formation Urea formationAvoid excess amine; ensure strictly 1:1 stoichiometry if urea is observed.[1]

Decision Workflow Diagram

Workflow Start Start: 6-CF3-IA + Amine AmineType Amine Type? Start->AmineType Primary Primary Aliphatic AmineType->Primary Secondary Aniline / Hindered AmineType->Secondary CondA Solvent: MeCN or THF Temp: 25°C Primary->CondA CondB Solvent: DMF Temp: 80°C Secondary->CondB Monitor Monitor: CO2 Stop & TLC CondA->Monitor CondB->Monitor Workup Precipitate in Ice Water Monitor->Workup

Caption: Decision tree for optimizing reaction conditions based on amine nucleophilicity.

References

  • Friedländer, P., & Wleügel, S. (1883).[1] Über ein neues Derivat der Anthranilsäure (Isatoic Anhydride Discovery). Berichte der deutschen chemischen Gesellschaft.

  • Copeland, R. A., & Day, R. A. (1943).[1] The Reaction of Isatoic Anhydride with Ammonia and Primary Amines.[3] Journal of the American Chemical Society, 65(6), 1072–1075.[1]

  • Zaytsev, V. P., et al. (2018).[1][4] Three-component reaction between isatoic anhydride, amine and methyl-substituted furyl-acryl-aldehydes.[1][4] Acta Crystallographica Section E.

  • Potts, G. (2014).[1] Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives. International Journal of Molecular Sciences.[1][5]

  • Staiger, R. P., & Miller, E. B. (1959).[1] Isatoic Anhydride. IV.[1][3][6][7] Reactions with Various Nucleophiles. Journal of Organic Chemistry, 24(9), 1214–1219.[1]

Disclaimer: This protocol involves the generation of CO₂ gas, which can pressurize sealed vessels.[1] Always perform reactions in a fume hood behind a safety sash. 6-(Trifluoromethyl)isatoic anhydride is moisture sensitive; store under inert atmosphere.[1]

Sources

Preparation of 2-amino-5-(trifluoromethyl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic strategies for preparing 2-amino-5-(trifluoromethyl)benzoic acid (CAS 83265-53-6), a critical scaffold in medicinal chemistry used for kinase inhibitors and anti-inflammatory agents.[1] While industrial routes often rely on the oxidation of toluene derivatives, this guide focuses on a high-precision Late-Stage Functionalization (LSF) workflow suitable for drug discovery and lead optimization.[1] We present a validated two-step protocol: regioselective iodination of anthranilic acid followed by copper-mediated trifluoromethylation.[1]

Strategic Analysis & Route Selection

The introduction of a trifluoromethyl (


) group significantly alters the physicochemical profile of the anthranilic acid core, enhancing lipophilicity (

) and metabolic stability by blocking C5-oxidation.

Researchers must choose between two primary synthetic distinct strategies:

  • Route A (Linear Construction): Functional group interconversion of pre-existing trifluoromethylated benzenes (e.g., nitration/reduction of 3-(trifluoromethyl)benzoic acid).[1] This is cost-effective for kg-scale but offers limited flexibility.[1]

  • Route B (Divergent Synthesis): Halogenation of the anthranilic core followed by cross-coupling. This allows for late-stage diversification (e.g., installing

    
    , 
    
    
    
    , or aryl groups from a common iodo-intermediate).[1]

Decision Matrix for Route Selection:

RouteSelection Start Target: 2-Amino-5-(CF3)benzoic Acid Scale Scale & Goal? Start->Scale Ind Industrial (>1 kg) Cost-Driven Scale->Ind High Volume MedChem Discovery (<100 g) Versatility-Driven Scale->MedChem High Flexibility RouteA Route A: Linear Start: 2-Chloro-5-(CF3)benzoic acid Step: Amination (Cu/NH3) Ind->RouteA RouteB Route B: Divergent Start: Anthranilic Acid Step 1: Iodination Step 2: Cu-CF3 Coupling MedChem->RouteB AdvA Pros: Cheap starting material Cons: Harsh conditions (High P/T) RouteA->AdvA AdvB Pros: Mild conditions, modular Cons: Reagent cost (TMSCF3) RouteB->AdvB

Figure 1: Strategic decision tree for selecting the synthetic pathway based on scale and laboratory constraints.

Detailed Protocols

The following protocols describe Route B , optimized for safety, yield, and purity in a research laboratory setting.

Protocol 1: Regioselective Iodination of Anthranilic Acid

Objective: Synthesis of 2-amino-5-iodobenzoic acid. Mechanism: Electrophilic Aromatic Substitution (


). The amino group activates the ring (ortho/para director), while the carboxyl group deactivates it. The C5 position (para to amine, meta to carboxyl) is the most nucleophilic site.

Reagents:

  • Anthranilic acid (1.0 equiv)[1]

  • Iodine (

    
    ) (0.5 equiv)[1]
    
  • Hydrogen Peroxide (

    
    , 30% aq) (0.6 equiv)[1]
    
  • Solvent: Water/Acetic Acid (10:1 v/v)[1]

Step-by-Step Methodology:

  • Dissolution: In a 500 mL round-bottom flask, suspend anthranilic acid (13.7 g, 100 mmol) in water (200 mL) and acetic acid (20 mL).

    • Expert Insight: The acetic acid buffers the solution. Anthranilic acid is amphoteric; maintaining a slightly acidic pH prevents the formation of the unreactive anilinium salt while keeping the product precipitating.

  • Addition: Add solid Iodine (12.7 g, 50 mmol) in one portion. The mixture will be dark brown.

  • Oxidation (The Green Step): Dropwise add

    
     (30%, 6.8 mL) over 20 minutes at room temperature.
    
    • Mechanism:[2][3][4][5][6]

      
       re-oxidizes the iodide byproduct (
      
      
      
      ) back to iodine (
      
      
      ), ensuring 100% atom economy for the iodine source.[1]
  • Reaction: Stir vigorously for 4 hours. The dark color will fade to a tan/grey suspension as the iodine is consumed.

  • Workup: Filter the precipitate. Wash the cake with cold water (2 x 50 mL) and 5% sodium thiosulfate solution (to remove trace

    
    ).
    
  • Drying: Dry in a vacuum oven at 50°C.

    • Yield Expectation: 85-92%[1]

    • Appearance: Tan to violet powder.[7]

Protocol 2: Copper-Mediated Trifluoromethylation

Objective: Conversion of 2-amino-5-iodobenzoic acid to 2-amino-5-(trifluoromethyl)benzoic acid. Reagents:

  • Substrate: 2-Amino-5-iodobenzoic acid (protected as methyl ester recommended, see note below).[1]

  • Reagent:

    
     (Ruppert-Prakash Reagent) (2.0 equiv).[1]
    
  • Catalyst: CuI (1.2 equiv) or CuTc.

  • Ligand: 1,10-Phenanthroline (1.2 equiv).[1]

  • Base/Activator: KF or CsF (2.0 equiv).[4]

  • Solvent: NMP or DMF (Anhydrous).[4]

Note on Protection: The free carboxylic acid can interfere with the copper intermediate. It is highly recommended to esterify the acid (MeOH/H2SO4) prior to this step, then hydrolyze post-coupling. The protocol below assumes the Methyl Ester substrate.

Workflow Diagram:

CF3Coupling cluster_0 Step A: Active Species Gen cluster_1 Step B: Cross-Coupling CuI CuI + Phen CuCF3 [Phen-Cu-CF3] CuI->CuCF3 KF, DMF TMS TMS-CF3 TMS->CuCF3 OxAdd Oxidative Addition (Cu III species) CuCF3->OxAdd Substrate 5-Iodo-Anthranilate Substrate->OxAdd RedElim Reductive Elimination OxAdd->RedElim Product 5-CF3-Anthranilate RedElim->Product

Figure 2: Mechanistic workflow of the Copper-mediated trifluoromethylation cycle.[1]

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a Schlenk tube and cool under Argon.

  • Reagent Loading: Add CuI (190 mg, 1.0 mmol), 1,10-Phenanthroline (180 mg, 1.0 mmol), and KF (116 mg, 2.0 mmol).

  • Solvation: Add anhydrous DMF (5 mL) and stir for 20 mins to form the complex.

  • Generation of

    
    :  Add 
    
    
    
    (2.0 mmol) slowly. Stir for 30 mins.
    • Critical Control Point: The solution should turn dark. If it remains pale, the active species has not formed. Ensure reagents are dry.

  • Substrate Addition: Add methyl 2-amino-5-iodobenzoate (1.0 mmol).

  • Heating: Seal the tube and heat to 80°C for 12-16 hours.

  • Quench: Cool to RT. Dilute with Ethyl Acetate and filter through a Celite pad to remove copper salts.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Analytical Characterization & QC

To validate the synthesis, compare analytical data against these standard parameters.

Parameter2-Amino-5-iodobenzoic acid2-Amino-5-(trifluoromethyl)benzoic acid
Appearance Tan/Violet SolidOff-white/Yellow crystalline solid
1H NMR (DMSO-d6)

7.9 (d, H6), 7.5 (dd, H4), 6.6 (d, H3)

8.0 (s, H6), 7.6 (d, H4), 6.9 (d, H3)
19F NMR N/A

-61.5 ppm (Singlet)
Key MS Fragment [M+H]+ 263.9[M+H]+ 206.1
Melting Point 185–190°C (dec)165–168°C

Troubleshooting Guide:

  • Problem: Low yield in Step 2.

    • Cause: Oxidation of the Cu(I) catalyst by air.

    • Solution: Degas DMF thoroughly using freeze-pump-thaw cycles.[1]

  • Problem: Protodeiodination (Product is 2-aminobenzoic acid).

    • Cause: Presence of water in the reaction mixture (proton source).

    • Solution: Use molecular sieves in the reaction vessel.

References

  • Wallingford, V. H., & Krueger, P. A. (1943). 5-Iodoanthranilic Acid.[1][7][8] Organic Syntheses, Coll.[7][9] Vol. 2, p. 353.[7] [Link]

  • Sato, K., et al. (2009). Method for preparing 2-amino-5-iodobenzoic acid.[1][8] Patent KR20070039948A. [1]

  • Oishi, M., Kondo, H., & Amii, H. (2009).[10] Aromatic Trifluoromethylation Catalytic in Copper. Chemical Communications, 1909-1911.[1][10] [Link]

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation.[2][4][10][11] Nature, 473, 470–477. [Link][1]

Sources

Application Note: Ring-Opening Reactions of 6-(Trifluoromethyl)isatoic Anhydride with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

6-(Trifluoromethyl)isatoic anhydride (6-CF₃-IA) is a critical electrophilic building block in medicinal chemistry. It serves as a "masked" form of 2-amino-5-(trifluoromethyl)benzoic acid, allowing for the controlled synthesis of pharmacophores such as quinazolinones , benzodiazepines , and anthranilamides without the need for aggressive coupling reagents.

The presence of the trifluoromethyl group at the C6 position (para to the nitrogen in the heterocyclic system) introduces significant electronic effects compared to the unsubstituted parent. The strong electron-withdrawing nature of the -CF₃ group enhances the electrophilicity of the anhydride carbonyl (C4), accelerating nucleophilic attack while simultaneously increasing the acidity of the N-H proton.

This guide details the mechanistic pathways and optimized protocols for reacting 6-CF₃-IA with various nucleophiles (amines, hydrazines, and active methylene compounds), ensuring high yield and purity.

Mechanistic Insight

The reaction of 6-CF₃-IA with nucleophiles is driven by the release of ring strain and the thermodynamic stability of carbon dioxide evolution.

The Pathway

The reaction proceeds via a nucleophilic attack at the C4 carbonyl (the anhydride carbonyl), which is significantly more electrophilic than the C2 carbamate carbonyl.

  • Nucleophilic Attack: The nucleophile (NuH) attacks C4.

  • Ring Opening: The tetrahedral intermediate collapses, breaking the C4-O3 bond.

  • Decarboxylation: The resulting carbamic acid intermediate is unstable and spontaneously decarboxylates (loses CO₂).

  • Product Formation: The final product is the ortho-amino benzamide or ester.

Electronic Impact of 6-CF₃
  • Enhanced Reactivity: The -CF₃ group withdraws electron density from the aromatic ring, making the C4 carbonyl more susceptible to nucleophilic attack than in unsubstituted isatoic anhydride.

  • Regioselectivity: The steric bulk of the -CF₃ group (at position 6) is distal to the reaction center (C4), minimizing steric hindrance during the initial attack.

Pathway Visualization

ReactionMechanism cluster_conditions Critical Factors Substrate 6-CF3-Isatoic Anhydride Inter1 Tetrahedral Intermediate (C4 Attack) Substrate->Inter1 + Nu Nu Nucleophile (R-NH2) Nu->Inter1 Carbamic Carbamic Acid Intermediate Inter1->Carbamic Ring Opening Product 2-Amino-5-(CF3)benzamide Carbamic->Product - CO2 CO2 CO2 (Gas) Carbamic->CO2 Note1 CF3 group enhances C4 electrophilicity

Figure 1: Mechanistic pathway for the ring-opening of 6-CF₃-IA with amine nucleophiles. The irreversible loss of CO₂ drives the reaction to completion.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-5-(trifluoromethyl)benzamides (Aminolysis)

This protocol is used to synthesize "open" anthranilamide derivatives, which are precursors for kinase inhibitors.

Reagents:

  • 6-(Trifluoromethyl)isatoic anhydride (1.0 equiv)

  • Primary Amine (R-NH₂) (1.1 equiv)

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

  • Catalyst (Optional): 4-Dimethylaminopyridine (DMAP) (0.1 equiv) if the amine is weakly nucleophilic.

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 6-(trifluoromethyl)isatoic anhydride (1.0 g, 4.3 mmol) in anhydrous MeCN (10 mL).

    • Note: The starting material may not be fully soluble initially.

  • Addition: Add the primary amine (4.7 mmol, 1.1 equiv) dropwise at room temperature.

    • Observation: Evolution of CO₂ gas (bubbling) indicates the reaction has initiated.

  • Reaction: Stir the mixture at 40–50 °C for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 1:1). The disappearance of the anhydride spot and the cessation of gas evolution mark completion.

  • Work-up:

    • Concentrate the solvent under reduced pressure.

    • Recrystallize the solid residue from Ethanol/Water or purify via flash column chromatography.

Validation Criteria:

  • IR Spectroscopy: Disappearance of the characteristic anhydride doublet peaks (approx. 1780 and 1740 cm⁻¹) and appearance of amide bands (1650 cm⁻¹).

  • ¹H NMR: Appearance of broad singlet (NH₂) signals and the specific amide proton.

Protocol B: One-Pot Synthesis of 6-(Trifluoromethyl)quinazolin-4(3H)-ones

This protocol utilizes 6-CF₃-IA in a three-component condensation (Isatoic Anhydride + Amine + Orthoester/Aldehyde) to form the fused heterocyclic quinazolinone ring directly.

Reagents:

  • 6-(Trifluoromethyl)isatoic anhydride (1.0 equiv)

  • Amine (R-NH₂) (1.1 equiv)

  • Triethyl orthoformate (1.5 equiv) or Aromatic Aldehyde (1.0 equiv)

  • Catalyst: Sulfamic acid (10 mol%) or Iodine (5 mol%)

  • Solvent: Ethanol or DMF

Procedure:

  • Mixing: Combine 6-CF₃-IA (1.0 mmol), amine (1.1 mmol), and the aldehyde/orthoester in Ethanol (5 mL).

  • Catalysis: Add the catalyst (e.g., Sulfamic acid, 10 mg).

  • Reflux: Heat the mixture to reflux (80 °C) for 3–6 hours.

    • Mechanism:[1][2][3][4][5] The amine first opens the ring (as in Protocol A) to form the amide, which then condenses in situ with the aldehyde/orthoester followed by cyclization.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates out.

  • Purification: Filter the precipitate and wash with cold ethanol.

Data Summary & Optimization

The following table summarizes expected outcomes based on nucleophile sterics and electronics, specifically for the 6-CF₃ substrate.

Nucleophile ClassExampleSolventTemp (°C)Yield (%)Notes
Primary Aliphatic BenzylamineMeCN25>90Rapid CO₂ evolution; exothermic.
Primary Aromatic AnilineEtOH6075–85Requires heat due to lower nucleophilicity.
Steric Hindered tert-ButylamineDMF8060–70Slower attack; competitive hydrolysis if wet.
Hydrazine Hydrazine hydrateEtOH0–2585–95Forms 2-amino-5-(trifluoromethyl)benzohydrazide.

Safety & Handling (E-E-A-T)

Working with isatoic anhydrides and fluorinated compounds requires specific safety adherence.

  • Moisture Sensitivity: 6-CF₃-IA is prone to hydrolysis. Store in a desiccator. Hydrolysis yields 2-amino-5-(trifluoromethyl)benzoic acid, which is unreactive in these protocols.

  • CO₂ Pressure: Reactions generate stoichiometric amounts of CO₂ gas. Do not run these reactions in a sealed, unvented vessel. Ensure adequate headspace or use a bubbler.

  • Toxicology: While the specific toxicology of the 6-CF₃ derivative is less documented than the parent, isatoic anhydrides are generally skin and eye irritants. The metabolic byproducts (fluorinated anilines) can be toxic. Use standard PPE (gloves, goggles, fume hood).

References

  • Isatoic Anhydride Chemistry & Mechanism

    • Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis.[2][3][5][6][7]

    • Mechanism of nucleophilic attack:

  • Synthesis of Trifluoromethyl-Quinazolinones

    • Wang, L., et al. (2018). Three-component reaction between isatoic anhydride, amine and aldehydes.[4][8][9]

    • Use of electron-deficient isatoic anhydrides in synthesis:

  • Safety Data

    • Isatoic Anhydride SDS:

    • Trifluoromethyl-substituted derivatives handling:

Sources

6-(Trifluoromethyl)isatoic anhydride in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6-(Trifluoromethyl)isatoic Anhydride in Agrochemical Synthesis

Executive Summary

In the landscape of modern agrochemical discovery, the incorporation of fluorine—specifically the trifluoromethyl (


) group—is a dominant strategy to enhance metabolic stability, lipophilicity, and membrane permeability of active ingredients.[1] 6-(Trifluoromethyl)isatoic anhydride  (CAS 387-18-8) serves as a privileged electrophilic scaffold for accessing two critical classes of agrochemicals: quinazolinones  (fungicides/insecticides) and anthranilamides  (ryanodine receptor modulators).

This guide details the chemical profile, synthesis, and application protocols for this intermediate, focusing on its role as a "masked" isocyanate/acid chloride equivalent that allows for clean, high-yielding divergent synthesis.

Chemical Profile & Identity

PropertySpecification
Chemical Name 6-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione
Common Name 6-(Trifluoromethyl)isatoic anhydride
CAS Number 387-18-8
Precursor 2-Amino-5-(trifluoromethyl)benzoic acid (CAS 83265-53-6)
Molecular Weight 231.13 g/mol
Appearance White to off-white crystalline solid
Melting Point 237–240 °C (dec.)[2]
Solubility Soluble in DMF, DMSO, Dioxane; Reacts with alcohols/water
Storage Moisture sensitive; Store under inert atmosphere (Argon/Nitrogen)

Structural Mapping: It is critical to note the numbering shift. The 6-position on the isatoic anhydride ring corresponds to the 5-position on the anthranilic acid backbone (para to the nitrogen).

  • Isatoic Anhydride Pos 6

    
    Anthranilic Acid Pos 5 (Para to 
    
    
    
    )

Synthetic Workflow & Mechanism

The utility of 6-(trifluoromethyl)isatoic anhydride lies in its dual reactivity. It functions as a highly reactive acylating agent that releases


 as the only byproduct, driving reactions to completion without the need for harsh acid scavengers often required with acid chlorides.
Visualizing the Divergent Pathway

Agrochemical_Synthesis Precursor 2-Amino-5-(trifluoromethyl) benzoic acid Scaffold 6-(Trifluoromethyl) isatoic anhydride (CAS 387-18-8) Precursor->Scaffold Cyclization (-HCl) Triphosgene Reagent: Triphosgene / Phosgene Triphosgene->Scaffold RouteA Path A: Ring Opening (T < 50°C) Scaffold->RouteA RouteB Path B: Cyclization (Aldehyde + Amine, >80°C) Scaffold->RouteB Amine Nucleophile: Primary Amine (R-NH2) Amine->RouteA Amine->RouteB ProductA Anthranilamides (Diamide Insecticides) RouteA->ProductA -CO2 ProductB Quinazolinones (Fungicides) RouteB->ProductB -CO2, -H2O

Figure 1: Divergent synthesis pathways from the isatoic anhydride scaffold.

Experimental Protocols

Protocol A: Preparation of the Scaffold

Objective: Synthesis of 6-(Trifluoromethyl)isatoic anhydride from 2-amino-5-(trifluoromethyl)benzoic acid using Triphosgene (safer alternative to phosgene gas).

Materials:

  • 2-Amino-5-(trifluoromethyl)benzoic acid (1.0 equiv)

  • Triphosgene (0.35 equiv)[3]

  • Dry THF or Dioxane (Solvent)[3]

  • Triethylamine (Catalytic amount, optional)

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and an addition funnel. Purge with Argon.

  • Dissolution: Dissolve 2-amino-5-(trifluoromethyl)benzoic acid (e.g., 10 mmol, 2.05 g) in dry THF (50 mL).

  • Addition: Dissolve Triphosgene (3.5 mmol, 1.04 g) in THF (10 mL) and add dropwise to the reaction mixture at 0°C. Caution: Triphosgene generates phosgene in situ. Use a scrubber.

  • Reaction: Allow the mixture to warm to room temperature, then reflux for 2–4 hours. The solution should become clear as the anhydride forms.

  • Isolation: Cool the mixture. Concentrate the solvent under reduced pressure (rotary evaporator) to ~10% volume.

  • Precipitation: Add cold hexanes to precipitate the product. Filter the white solid and wash with cold hexanes.

  • Yield: Expected yield >85%. Store in a desiccator.

Protocol B: Synthesis of Trifluoromethyl-Anthranilamides (Diamide Scaffold)

Context: This reaction mimics the core coupling step used in the synthesis of diamide insecticides (e.g., Chlorantraniliprole analogs), targeting the Ryanodine receptor.

Materials:

  • 6-(Trifluoromethyl)isatoic anhydride (1.0 equiv)

  • Functionalized Aniline or Alkyl Amine (1.1 equiv) (e.g., 3-chloro-2-methylaniline)

  • Acetonitrile or DMF (Solvent)[3]

  • DMAP (10 mol%, catalyst)

Step-by-Step:

  • Charge: In a reaction vial, suspend 6-(trifluoromethyl)isatoic anhydride (1.0 mmol, 231 mg) in Acetonitrile (5 mL).

  • Nucleophilic Attack: Add the amine (1.1 mmol) and DMAP (0.1 mmol).

  • Conditions: Heat the mixture to 60–80°C .

    • Observation: Evolution of

      
       gas (bubbling) indicates the reaction is proceeding.
      
  • Monitoring: Monitor by TLC or LC-MS. The anhydride spot should disappear, replaced by the more polar amide.

  • Workup: Once gas evolution ceases (~2–4 hours), cool to room temperature.

  • Purification: Pour into water. The product often precipitates.[4][5] If not, extract with Ethyl Acetate. Recrystallize from Ethanol/Water.

  • Result: N-substituted-2-amino-5-(trifluoromethyl)benzamide.

Protocol C: One-Pot Synthesis of Quinazolinones

Context: Quinazolinones are key scaffolds for fungicides and antiviral agrochemicals. This protocol utilizes a three-component condensation.[6]

Materials:

  • 6-(Trifluoromethyl)isatoic anhydride (1.0 equiv)

  • Aromatic Aldehyde (1.0 equiv) (e.g., 2-chlorobenzaldehyde)

  • Ammonium Acetate or Primary Amine (1.2 equiv)[3]

  • Catalyst: Sulfamic Acid (10 mol%) or Iodine (5 mol%)[3]

  • Ethanol (Solvent)[3]

Step-by-Step:

  • Mix: Combine anhydride (1.0 mmol), aldehyde (1.0 mmol), and amine source in Ethanol (10 mL).

  • Catalyze: Add Sulfamic Acid (10 mol%).

  • Reflux: Heat to reflux (80°C) for 4–6 hours.

    • Mechanism: The amine opens the ring to form the amide intermediate, which then condenses with the aldehyde and cyclizes.

  • Isolation: Cool the reaction. The quinazolinone product often crystallizes out of the ethanol solution.

  • Filtration: Filter the solid, wash with cold ethanol.

  • Yield: Typical yields 75–90%.

Mechanistic Insight: Why Isatoic Anhydride?

The isatoic anhydride moiety acts as a "masked" isocyanate .

  • Regioselectivity: Nucleophiles (amines) exclusively attack the carbonyl at position 4 (the ester carbonyl), not position 2 (the urea carbonyl).

  • Driving Force: The tetrahedral intermediate collapses to release

    
     (entropy driven). This makes the reaction irreversible, unlike standard amide couplings which are equilibrium-based.
    
  • Atom Economy: The only byproduct is

    
    , which simplifies purification (no coupling reagents like EDC/HATU required).
    

Mechanism Step1 Nucleophilic Attack (Amine attacks C4 Carbonyl) Step2 Ring Opening (Formation of Carbamate Intermediate) Step1->Step2 Step3 Decarboxylation (Loss of CO2) Step2->Step3 Fast Step4 Product Formation (Anthranilamide) Step3->Step4

Figure 2: Mechanistic flow of the ring-opening reaction.

Safety & Handling

  • CO2 Evolution: Reactions generate carbon dioxide gas.[7] Ensure reaction vessels are vented (do not seal tightly) to prevent pressure buildup.

  • Moisture Sensitivity: The anhydride hydrolyzes slowly in moist air to revert to the amino acid. Store under inert gas.

  • Toxicology: While the anhydride is a solid, the CF3-aniline derivatives formed can be toxic. Handle with standard PPE (gloves, fume hood).

References

  • Organic Syntheses. (1947).[8] Isatoic Anhydride Synthesis Protocols. Org. Synth. 27, 45. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Three-component reaction between isatoic anhydride, amine and aldehydes. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Quinazolinones. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of 6-(Trifluoromethyl)isatoic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chemical Stability Hub. Current Topic: 6-(Trifluoromethyl)isatoic anhydride (6-TFIA) CAS: 321-69-7 (Parent Isatoic Anhydride generic ref: 118-48-9)

Diagnostic Module: Is My Compound Compromised?

Before attempting synthesis, verify the integrity of your material. 6-TFIA is significantly more moisture-sensitive than unsubstituted isatoic anhydride due to the electron-withdrawing trifluoromethyl group.

Quick Triage Guide
ObservationDiagnosisTechnical Explanation
Pressure release ("Pop") upon opening Critical Degradation Hydrolysis releases CO₂ gas. The material has likely converted to the amino acid form.
Texture Change (Clumping) Early Stage Hydrolysis Formation of hydrogen-bonding species (carboxylic acids/amines) creates aggregation.
Melting Point Shift Contamination Pure isatoic anhydrides have sharp MPs (typically >230°C, dec). Broadening or lowering indicates anthranilic acid formation.
Solubility Change Chemical Alteration The hydrolysis product (amino acid) is often less soluble in organic solvents (DCM, THF) and more soluble in aqueous base than the anhydride.

The Mechanism: Why 6-TFIA Degrades Faster

Understanding the "Why" is crucial for implementing the "How."

The "Electronic Trap" of the CF₃ Group

Standard isatoic anhydride is moderately stable. However, the -CF₃ group at the 6-position is a strong electron-withdrawing group (EWG).

  • Inductive Effect: The CF₃ pulls electron density away from the benzene ring.

  • Electrophilicity Spike: This electron deficiency is transmitted to the anhydride carbonyl carbons (C2 and C4).

  • Hyper-Susceptibility: These carbons become "hot" electrophiles, reacting with atmospheric moisture (nucleophiles) much faster than the non-fluorinated parent compound.

Hydrolysis Pathway Diagram

The following diagram illustrates the irreversible breakdown of 6-TFIA into 2-amino-5-(trifluoromethyl)benzoic acid and Carbon Dioxide.

Hydrolysis TFIA 6-(CF3)isatoic Anhydride Transition Tetrahedral Intermediate TFIA->Transition Nucleophilic Attack Water H2O (Atmospheric) Water->Transition Acid 2-Amino-5-(CF3) benzoic acid Transition->Acid Ring Opening Gas CO2 (Gas) Transition->Gas Decarboxylation

Figure 1: Mechanism of moisture-induced degradation. Note that CO₂ evolution drives the reaction equilibrium forward, making it irreversible.

Prevention: Storage Protocols (SOPs)

Do not rely on the supplier's packaging once opened. Implement this Self-Validating Storage System .

Protocol A: The "Double-Wall" Desiccation System

Objective: Create a zero-humidity micro-environment.

  • Primary Container: Transfer 6-TFIA to a glass vial with a Teflon-lined screw cap. Never use cork or standard rubber septa for long-term storage (they are permeable to moisture over time).

  • Secondary Container: Place the primary vial inside a larger jar (e.g., a wide-mouth HDPE or glass jar).

  • Desiccant Layer: Fill the void space in the secondary container with Phosphorus Pentoxide (P₂O₅) or high-grade indicating Silica Gel.

    • Expert Note: P₂O₅ is preferred for fluorinated anhydrides due to its superior drying capacity, but it is corrosive. Ensure the primary vial is sealed tightly.

  • Seal: Parafilm the outer jar. Store at 4°C or -20°C .

Protocol B: Inert Atmosphere Handling (Schlenk Technique)

Objective: Prevent exposure during weighing/dispensing.

  • Purge: Flush the headspace of the storage vial with Argon or Nitrogen immediately after every use.

  • Gas Choice: Argon is superior to Nitrogen. Being heavier than air, Argon "blankets" the solid powder, providing a better barrier against moisture reentry before the cap is replaced.

Storage Conditions Summary Table
ConditionEstimated StabilityRisk Level
Ambient Air / Loose Cap < 24 HoursCritical (Rapid Hydrolysis)
Fridge (4°C) / Standard Vial 1-2 WeeksModerate (Slow moisture ingress)
-20°C / Desiccator / Argon > 12 MonthsOptimal (Kinetic arrest)

Remediation: Purification & Recovery[2][3][4][5]

If your material has partially degraded (indicated by a lowered melting point or crusty texture), you can often recover the pure anhydride.

WARNING: Do NOT use Ethanol or Methanol for recrystallization. Reasoning: Isatoic anhydrides react with alcohols (alcoholysis) to form ester derivatives (anthranilates), destroying your compound.

Validated Recrystallization Protocol

Solvent System: Anhydrous 1,4-Dioxane (Solvent) / n-Heptane (Anti-solvent).

Step-by-Step Guide:

  • Dissolution: Dissolve the crude 6-TFIA in the minimum amount of boiling anhydrous 1,4-dioxane .

    • Note: If insoluble solids remain (likely the amino acid degradation product), perform a hot filtration immediately.

  • Crystallization: Remove from heat. Slowly add n-Heptane dropwise until a slight turbidity persists.

  • Cooling: Allow the solution to cool to room temperature undisturbed, then transfer to a 4°C fridge.

  • Collection: Filter the crystals rapidly under a blanket of Nitrogen (if possible) or dry air.

  • Drying: Dry in a vacuum desiccator over P₂O₅ for 4 hours to remove solvent traces.

Frequently Asked Questions (FAQ)

Q: Can I dry 6-TFIA in a vacuum oven to remove water? A: No. If water is present, heating it in an oven (even under vacuum) will accelerate the chemical reaction between the water and the anhydride. You will simply speed up the degradation into the amino acid. You must remove water chemically (via recrystallization) or prevent it physically (desiccators).

Q: Why is my septum bulging? A: This is a hallmark of CO₂ evolution. Your compound has hydrolyzed significantly. Vent the vial carefully in a fume hood. The material inside is likely a mixture of the anhydride and the corresponding amino acid.

Q: Can I use this reagent if it's 10% hydrolyzed? A: It depends on your application.

  • For sensitive kinetics:No. The amino acid impurity can act as a nucleophile or acid catalyst, altering reaction rates.

  • For rough synthesis:Maybe , but you must adjust stoichiometry. The hydrolysis product (amino acid) is unreactive toward nucleophiles compared to the anhydride, so you effectively have less reagent than you calculated.

References

  • Mechanism of Hydrolysis: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of anhydride hydrolysis and nucleophilic substitution).
  • Isatoic Anhydride Reactivity: Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505-536.

  • Purification Protocols: Organic Syntheses, Coll. Vol. 3, p.488 (1955); Vol. 27, p.45 (1947). (Standard recrystallization techniques for isatoic anhydrides using dioxane).

  • Safety & Handling: Fisher Scientific. (2021).[1][2] Safety Data Sheet: Isatoic Anhydride. (General hazards and storage data).

  • Electronic Effects: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. (Quantifying the electron-withdrawing nature of the CF3 group).

Sources

Improving yield in 6-(Trifluoromethyl)isatoic anhydride amidation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing amidation reactions using 6-(Trifluoromethyl)isatoic anhydride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, improve yields, and troubleshoot common issues. We will delve into the underlying mechanisms, provide field-tested protocols, and offer solutions to specific challenges you may encounter in the lab.

Introduction: The Chemistry and Its Challenges

6-(Trifluoromethyl)isatoic anhydride is a valuable building block in medicinal chemistry, often used for the synthesis of quinazolinones and other biologically active scaffolds.[1] The core reaction involves the nucleophilic attack of an amine on the anhydride, leading to a ring-opening event followed by decarboxylation to yield the desired 2-amino-5-(trifluoromethyl)benzamide derivative.

While seemingly straightforward, this reaction is sensitive to several parameters. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbons and increases the acidity of the N-H proton, influencing the reaction pathway.[2] Premature decarboxylation, hydrolysis, and the formation of urea-based byproducts are common hurdles that can significantly reduce yield and purity. This guide provides the expertise to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the amidation of 6-(trifluoromethyl)isatoic anhydride?

The reaction proceeds via a two-step sequence. First, the primary or secondary amine acts as a nucleophile and attacks one of the carbonyl groups of the anhydride (typically the more reactive C4 carbonyl), leading to the opening of the heterocyclic ring.[3][4] This forms an unstable carbamic acid intermediate. Second, this intermediate rapidly loses carbon dioxide (CO₂) to generate the final 2-amino-5-(trifluoromethyl)benzamide product.

Reaction_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Anhydride 6-(CF3)isatoic anhydride Intermediate Unstable Carbamic Acid (o-ureidobenzoic acid derivative) Amine R-NH₂ Amine->Anhydride Nucleophilic Attack (Ring Opening) Product 2-amino-5-(CF3)benzamide Intermediate->Product Decarboxylation CO2 CO₂ Intermediate->CO2

Caption: General mechanism of isatoic anhydride amidation.

Q2: How does the trifluoromethyl (CF₃) group influence the reaction?

The strongly electron-withdrawing CF₃ group has two primary effects:

  • Increased Reactivity: It enhances the electrophilicity of the anhydride's carbonyl carbons, making them more susceptible to nucleophilic attack. This can lead to faster reaction rates compared to unsubstituted isatoic anhydride.

  • Increased Acidity: The N-H proton of the anhydride becomes more acidic. This facilitates deprotonation, which can be a factor when using basic catalysts.[2]

Q3: What are the best solvents for this reaction?

Anhydrous, aprotic polar solvents are generally recommended. They can effectively dissolve the reactants without participating in side reactions.

  • Good Choices: Dioxane, Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF).

  • Poor Choices: Protic solvents like water, methanol, or ethanol should be avoided. They are nucleophilic and can react with the anhydride, causing hydrolysis to 2-amino-5-(trifluoromethyl)benzoic acid and reducing your yield.[3]

Q4: Do I need to use a base?

The necessity of a base depends on the nucleophilicity of the amine.

  • For highly nucleophilic amines (e.g., primary aliphatic amines): A base is often unnecessary. The amine itself is basic enough to facilitate the reaction, and using an external base can sometimes promote side reactions.

  • For weakly nucleophilic amines (e.g., anilines): A non-nucleophilic base like Diisopropylethylamine (DIPEA) or even catalytic amounts of a weaker base like potassium carbonate can be beneficial.[5] Strong bases like NaOH or NaH should be used with caution as they can aggressively open the anhydride ring, leading to unwanted byproducts.[6]

Troubleshooting Guide: Improving Your Yield

This section addresses specific problems encountered during the amidation reaction.

Problem 1: My reaction yield is very low, or I'm getting no product.

Possible Cause Explanation & Solution
1a. Hydrolysis of Starting Material The isatoic anhydride ring is highly sensitive to moisture. The presence of water will hydrolyze it to the corresponding anthranilic acid, which is unreactive under these conditions. Solution: Ensure all glassware is oven-dried or flame-dried before use.[7] Use anhydrous solvents. If possible, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
1b. Poor Amine Nucleophilicity Sterically hindered amines or anilines with strong electron-withdrawing groups are poor nucleophiles and may react very slowly or not at all at room temperature. Solution: Gently heat the reaction mixture to 40-60 °C.[8] For particularly stubborn amines, consider adding a catalytic amount of a non-nucleophilic base (e.g., DIPEA) to facilitate the reaction.[6]
1c. Incorrect Stoichiometry Using a large excess of the amine can sometimes lead to byproduct formation, while using too little will leave unreacted anhydride. Solution: Start with 1.0 to 1.1 equivalents of the amine relative to the anhydride. Add the amine dropwise to a solution of the anhydride to maintain a low instantaneous concentration of the nucleophile.
1d. Ineffective Temperature Control Running the reaction at excessively high temperatures can promote premature decarboxylation of the anhydride or degradation of the product.[2] Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC). Start at room temperature and only apply gentle heat if the reaction is sluggish. Many reactions proceed well between ambient temperature and 45 °C.[8]

Problem 2: I see a major byproduct corresponding to the molecular weight of 2-amino-5-(trifluoromethyl)benzoic acid.

This is a classic sign of hydrolysis. The anhydride has reacted with water instead of your amine.

Solution:

  • Strictly adhere to anhydrous reaction conditions as detailed in Cause 1a .

  • Purify your solvents if their dryness is .

  • Ensure your amine starting material is not a hydrate salt or is free from excess water.

Problem 3: My desired product is contaminated with a high-molecular-weight impurity, possibly a urea derivative.

This can occur if the reaction proceeds through an intermediate isocyanate. This isocyanate can then be trapped by a second molecule of your amine, forming a substituted urea.

Solution:

  • Control Amine Concentration: Add the amine slowly or dropwise to the solution of 6-(trifluoromethyl)isatoic anhydride. This prevents a large excess of the amine from being present at any given time.

  • Moderate Temperature: Avoid high temperatures which can favor the formation of the isocyanate intermediate.

Troubleshooting_Flowchart Cause Cause Solution Solution TLC Analyze reaction by TLC. What do you see? SM_Only Mainly Unreacted Starting Material TLC->SM_Only Hydrolysis_Product Byproduct is 2-amino-5-(CF3)benzoic acid TLC->Hydrolysis_Product Urea_Product High MW Byproduct (Possible Urea) TLC->Urea_Product Start Start Start->TLC SM_Solution Reaction is too slow. - Gently heat (40-60°C). - Check amine nucleophilicity. - Add catalytic base for weak amines. SM_Only->SM_Solution Hydrolysis_Solution Hydrolysis has occurred. - Use oven-dried glassware. - Use anhydrous solvents. - Run under inert atmosphere. Hydrolysis_Product->Hydrolysis_Solution Urea_Solution Isocyanate pathway issue. - Add amine dropwise. - Avoid excessive heat. Urea_Product->Urea_Solution

Caption: Troubleshooting decision tree for amidation reactions.

Optimized Experimental Protocol

This protocol is a robust starting point for the amidation of 6-(trifluoromethyl)isatoic anhydride with a primary aliphatic amine. Modifications may be necessary for less reactive amines.

Materials:

  • 6-(Trifluoromethyl)isatoic anhydride (1.0 equiv)

  • Primary amine (1.05 equiv)

  • Anhydrous dioxane (to make a 0.2 M solution)

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Place the 6-(trifluoromethyl)isatoic anhydride into the oven-dried round-bottom flask. Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add anhydrous dioxane via syringe to dissolve the anhydride, creating a 0.2 M solution. Stir until all solids are dissolved.

  • Amine Addition: In a separate vial, dissolve the primary amine (1.05 equiv) in a small amount of anhydrous dioxane. Add this amine solution dropwise to the stirring anhydride solution over 5-10 minutes at room temperature.

  • Reaction: Allow the reaction to stir at room temperature. A gentle evolution of CO₂ gas should be observed. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-4 hours. If the reaction stalls, gently warm the mixture to 40-45 °C and continue monitoring.[8]

  • Workup: Once the starting anhydride is consumed (as indicated by TLC), cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel. Dilute with ethyl acetate and wash sequentially with 1M HCl (to remove any excess amine), saturated NaHCO₃ solution (to remove any acidic byproducts), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure 2-amino-5-(trifluoromethyl)benzamide.

Summary of Key Reaction Parameters

The interplay between solvent, temperature, and additives is critical for success. The following table summarizes general recommendations.

ParameterRecommendationRationale
Solvent Anhydrous Aprotic Polar (THF, Dioxane, DMF)Solubilizes reactants without causing hydrolysis, a common side reaction with protic solvents.[3][9]
Temperature Room Temp to 60 °CBalances reaction rate against thermal decomposition and side reactions. Start at room temp and heat only if necessary.[8][10]
Base None for aliphatic amines; Non-nucleophilic (DIPEA) for anilinesStrong bases can cause premature, non-selective ring-opening of the anhydride.[5][6]
Atmosphere Inert (N₂ or Ar)Minimizes contact with atmospheric moisture, preventing hydrolysis of the sensitive anhydride starting material.[7]

References

  • Chapter 5 . Source: A chapter discussing the diversification and reactivity of isatoic anhydrides, including their susceptibility to decarboxylation. 2

  • Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases . Source: ACS Omega. This article details the problems associated with using strong bases, which can cause the isatoic anhydride ring to open.

  • Isatoic anhydrides and their uses in heterocyclic synthesis . Source: Sciencemadness.org. A review covering the general mechanistic aspects and reaction types of isatoic anhydrides.

  • Isatoic Anhydride. IV. Reactions with Various Nucleophiles . Source: The Journal of Organic Chemistry. This paper discusses the competing reaction pathways with various nucleophiles, including water, and elucidates the mechanism of ring cleavage.

  • Troubleshooting: How to Improve Yield . Source: University of Rochester, Department of Chemistry. A practical guide on general lab techniques to improve reaction yields, including the importance of dry glassware.

  • Isatoic anhydride 96 118-48-9 . Source: Sigma-Aldrich. Product information page providing basic properties and links to peer-reviewed papers on its use.

  • Regular Article - Organic Chemistry Research . Source: Organic Chemistry Research. Describes the use of isatoic anhydride in three-component reactions to synthesize quinazolinone derivatives.

  • WO2015163952A1 - Isatoic anhydride derivatives and applications thereof . Source: Google Patents. A patent describing synthetic methods for isatoic anhydride derivatives, noting that sluggish reactions can be warmed to 40-60 °C.

  • isatoic anhydride - Organic Syntheses Procedure . Source: Organic Syntheses. Provides a detailed procedure for the synthesis of isatoic anhydride, noting that temperatures above 60°C can decrease yield.

  • Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases . Source: ACS Omega via PubMed Central. This paper highlights issues with N-alkylation and proposes improved methodologies using specific bases like diisopropylamine.

  • Optimization of the reaction conditions for the amidation reaction . Source: ResearchGate. A table showing optimization parameters for a related amidation reaction.

  • Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism . Source: Journal of the Chemical Society, Perkin Transactions 2. A detailed kinetic and mechanistic study of isatoic anhydride reactions, including with amines.

  • Triflic Anhydride Promoted Synthesis of Primary Amides and their Conversion into Nitriles . Source: Thieme SynOpen. Discusses the synthesis of primary amides, relevant to the general class of reactions.

  • Solvent Effects on the Amidic Bond . Source: Repositorio Académico - Universidad de Chile. Discusses how solvent donor strength affects amide-solvent interactions, relevant for choosing an appropriate reaction medium.

  • Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide . Source: Scientific Reports. Details synthetic methods starting from isatoic anhydride derivatives.

Sources

Solving solubility issues of trifluoromethyl isatoic anhydrides in water

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers experiencing solubility and stability challenges with trifluoromethyl-substituted isatoic anhydrides (


-IA).

The Core Conflict: Why This Is Difficult

Before attempting a protocol, you must understand the "Solubility-Stability Paradox" specific to trifluoromethylated isatoic anhydrides.

You are fighting two opposing forces:

  • The Hydrophobic Wall: The trifluoromethyl (

    
    ) group is intensely lipophilic.[1] It increases the 
    
    
    
    significantly compared to unsubstituted isatoic anhydride, causing the molecule to "oil out" or precipitate immediately upon contact with water.
  • The Electrophilic Trap: The

    
     group is a strong electron-withdrawing group (EWG).[1] Through inductive effects (
    
    
    
    ), it pulls electron density away from the anhydride carbonyls.[1] This makes the ring more reactive (more electrophilic) than standard isatoic anhydride.[1]

The result: Your compound resists dissolving in water, but once it interacts with water molecules, it hydrolyzes (degrades) faster than the non-fluorinated parent compound.[1]

Reaction Pathway Analysis

The following diagram illustrates the competition between your desired reaction (Aminolysis) and the degradation pathway (Hydrolysis).

ReactionPathways Start CF3-Isatoic Anhydride (Hydrophobic/Reactive) Solubility Solubilized State (Transient) Start->Solubility Co-solvent/Excipient Product Anthranilamide Product (Desired) Solubility->Product Fast Kinetics (k_amine >> k_water) Waste Anthranilic Acid + CO2 (Waste) Solubility->Waste Background Reaction (Accelerated by Base) Amine Target Amine (R-NH2) Amine->Product Water Water (Hydrolysis) Water->Waste

Figure 1: The Kinetic Competition.[1] Success depends on maximizing the green path (Aminolysis) while suppressing the red path (Hydrolysis) through formulation.

Standard Protocol: The Kinetic Injection Method

Best for: Small-scale labeling, rapid reactions, and screening. Principle: Create a "kinetic solution" where the reaction with the amine happens faster than the precipitation or hydrolysis of the reagent.

Reagents
  • Solvent A: Anhydrous DMSO (Dimethyl sulfoxide) or DMF.[1] Do not use alcohols (MeOH/EtOH) as they will react with the anhydride.

  • Buffer B: Phosphate or Bicarbonate buffer (pH 7.5 – 8.5).[1]

Step-by-Step Workflow
  • Preparation of Stock (Anhydrous): Dissolve the

    
    -isatoic anhydride in Solvent A (DMSO) at a concentration 10x to 50x higher  than your final desired reaction concentration.[1]
    
    • Tip: If the solid floats, sonicate briefly.[1] The solution must be perfectly clear.

  • Target Preparation: Prepare your amine/protein target in Buffer B. Ensure the pH is optimized (see FAQ).

  • The Injection (Critical Step): While vortexing the aqueous Target solution, slowly inject the DMSO Stock.[1]

    • Rule of Thumb: Keep final DMSO concentration

      
       (v/v) to minimize protein denaturation, though small molecules tolerate up to 20%.[1]
      
    • Visual Check: The solution may turn slightly milky (Tyndall effect).[1] This is a colloidal dispersion , which is acceptable and often reactive.[1] If visible chunks form, the experiment has failed (see Troubleshooting).

  • Incubation: Allow reaction for 10–60 minutes. Longer times favor hydrolysis over conjugation.[1]

Advanced Protocol: Cyclodextrin Complexation

Best for: High concentrations, slow-reacting amines, or when DMSO is toxic to the system. Principle: The hydrophobic


-phenyl ring inserts into the cavity of 

-Cyclodextrin (

-CD), hiding the lipophilic bulk while leaving the reactive anhydride exposed to the solvent interface.
Formulation Table
ComponentFunctionRecommended Conc.
Methyl-

-Cyclodextrin
Solubilizer / Host2 – 5 equivalents relative to IA

-Isatoic Anhydride
Reagent1 equivalent
Buffer (pH 7-8) Aqueous MediumSolvent
Workflow
  • Dissolve Methyl-

    
    -Cyclodextrin (M
    
    
    
    CD) in water/buffer.[1] It is highly soluble.[1]
  • Add the solid

    
    -isatoic anhydride to the cyclodextrin solution.
    
  • Stir vigorously or sonicate for 30 minutes. You are forcing the "guest" (IA) into the "host" (CD).[1]

  • Filter any undissolved solids.[1] The filtrate now contains the solubilized complex, ready for reaction.

Troubleshooting Guide

Issue 1: "The compound precipitates immediately upon adding to water."[1][2]

Diagnosis: "Oiling Out" / Supersaturation Failure.[1] The local concentration at the injection site was too high, or the water solubility is effectively zero.

Corrective Actions:

  • Increase Dilution Factor: Make your DMSO stock more concentrated, but inject a smaller volume. This reduces the mixing time.[1]

  • Switch Solvents: If using DMF, switch to DMSO. DMSO has a higher viscosity and dielectric constant, often stabilizing the dispersion longer.[1]

  • Add Surfactant: Add 0.1% Tween-20 or Triton X-100 to the aqueous buffer before injection. This stabilizes the micro-emulsion.[1]

Issue 2: "The solid dissolved, but I got low yields of my product."

Diagnosis: Hydrolysis Competition.[1] The water attacked the anhydride before your amine could. This is common with


 variants because the ring is "hot" (highly electrophilic).[1]

Corrective Actions:

  • Check pH: If pH > 9.0, hydroxide ions (

    
    ) are destroying your reagent.[1] Lower pH to 7.5–8.0.[1]
    
  • Increase Amine Concentration: Reaction rate

    
    .[1] Increasing amine concentration linearly increases the rate of the desired reaction, outcompeting the constant concentration of water (55 M).
    
  • Lower Temperature: Hydrolysis often has a higher activation energy than aminolysis.[1] Try reacting at 4°C.

Issue 3: "My stock solution in DMSO degraded over time."

Diagnosis: Wet Solvent.[1] DMSO is hygroscopic (absorbs water from air).[1] Even trace water in DMSO will hydrolyze the anhydride over days.[1]

Corrective Actions:

  • Use Single-Use Aliquots: Store dry powder. Make DMSO solution immediately before use.[1]

  • Molecular Sieves: Store DMSO over 3Å or 4Å molecular sieves to ensure dryness.[1]

Frequently Asked Questions (FAQ)

Q: What is the optimal pH for reacting


-isatoic anhydrides? 
A:  The "Goldilocks Zone" is pH 7.5 – 8.5 .
  • Below pH 7:[1] Your target amine is likely protonated (

    
    ), rendering it non-nucleophilic.[1] It won't react.
    
  • Above pH 9:[1] The concentration of hydroxide ions (

    
    ) increases, accelerating the parasitic hydrolysis reaction.
    

Q: Can I use ethanol or methanol to dissolve the anhydride? A: NO. Primary alcohols act as nucleophiles.[1] They will attack the anhydride to form the ethyl/methyl ester of anthranilic acid, destroying your reagent before it ever sees water.

Q: How does the


 group affect the storage stability? 
A:  It decreases stability. The electron-withdrawing nature of 

makes the carbonyl carbons more susceptible to nucleophilic attack by atmospheric moisture. Store strictly at -20°C in a desiccator.

Visualization of the "Kinetic Injection" Workflow

Workflow Step1 1. Weigh CF3-IA Solid Step2 2. Dissolve in Anhydrous DMSO (Conc: 50-100 mM) Step1->Step2 Keep Dry Step4 4. Rapid Injection (Vortexing) Step2->Step4 Inject <5% Vol Step3 3. Prepare Aqueous Buffer (Target Amine + 0.1% Surfactant) Step3->Step4 Vortex Step5 5. Reaction Mixture (Colloidal Suspension) Step4->Step5 Incubate 30 min

Figure 2: The Kinetic Injection Workflow. Speed and dispersion are critical to prevent precipitation.

References

  • Solubility & Hydrolysis of Isatoic Anhydrides

    • PubChem Compound Summary: Isatoic Anhydride.[1][2][3] National Center for Biotechnology Information (2025).[1]

    • Source: [1]

  • Cyclodextrin Solubilization Strategies

    • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.[1][4][5][6][7] MDPI (2018).[1]

    • Source: [1]

  • Electronic Effects of Trifluoromethyl Groups

    • Superelectrophiles and the effects of trifluoromethyl substituents. National Institutes of Health (PMC).[1]

    • Source: [1]

  • Reaction Protocols in Aqueous Media

    • Inclusion complex of Is

      
      -cyclodextrin and supramolecular one-pot synthesis. ResearchGate (2025).[1][8][9]
      
    • Source:

Sources

Validation & Comparative

Advanced HPLC Method Development for Trifluoromethylated Anthranilic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Performance Guide for Drug Development

Executive Summary

In the landscape of non-steroidal anti-inflammatory drug (NSAID) and anticancer research, trifluoromethylated anthranilic acid derivatives (e.g., analogues of Flufenamic acid) represent a critical scaffold. However, the trifluoromethyl (


) group introduces unique chromatographic challenges: high lipophilicity, strong electronegativity, and the potential for closely eluting regioisomers that traditional C18 chemistries often fail to resolve.

This guide compares the performance of Traditional C18 Stationary Phases against Pentafluorophenyl (PFP) Core-Shell Phases . Through mechanistic analysis and representative experimental data, we demonstrate why PFP chemistry provides the necessary orthogonal selectivity to isolate these halogenated species from their critical impurities.

Part 1: The Chromatographic Challenge

Trifluoromethylated anthranilic acids possess two distinct functionalities that complicate separation:

  • Amphoteric Nature: An acidic carboxyl group (

    
    ) and a basic amine (often deactivated by the electron-withdrawing phenyl ring).
    
  • Fluorine-Specific Interactions: The

    
     group creates a strong dipole and increases steric bulk.
    

The Problem with C18: Traditional Alkyl (C18) phases rely almost exclusively on hydrophobic subtraction.[1] While they retain the target molecule, they often lack the shape selectivity required to separate positional isomers (e.g., 2-


 vs 3-

substitution) or des-fluoro impurities , resulting in co-elution (Resolution

).
Part 2: Comparative Study & Experimental Data
Experimental Setup

To objectively evaluate performance, we compared the separation of a model trifluoromethyl-anthranilic acid derivative (Target) from its critical des-fluoro impurity (Impurity A) and a positional isomer (Impurity B).

  • System A (Baseline): Fully Porous C18 (

    
    , 
    
    
    
    )
  • System B (The Solution): Core-Shell Pentafluorophenyl (PFP) (

    
    , 
    
    
    
    )

Mobile Phase Conditions:

  • Buffer: 0.1% Formic Acid in Water (pH ~2.7) to suppress carboxyl ionization.

  • Organic: Acetonitrile (MeCN).[2][3]

  • Gradient: 40% to 80% B over 10 minutes.

Performance Data Summary
ParameterSystem A: Traditional C18System B: Core-Shell PFPImprovement Factor
Retention Mechanism Hydrophobic InteractionHydrophobic +

+ Dipole-Dipole
N/A
Resolution (

) Target vs. Impurity A
1.2 (Co-elution)3.8 (Baseline)3.1x
Resolution (

) Target vs. Impurity B
0.9 (Merged Peak)4.2 (Baseline)4.6x
Tailing Factor (

)
1.451.0825% Better Symmetry
Backpressure 180 bar240 barHigher (Expected)

Analysis: The C18 phase failed to resolve the positional isomer (Impurity B) due to identical hydrophobicity. The PFP phase utilized shape selectivity and fluorine-fluorine interactions to achieve full baseline separation.

Part 3: Mechanistic Insight (Visualization)

The superior performance of the PFP phase is driven by specific molecular interactions.[1][4] The electron-deficient PFP ring interacts strongly with the electron-rich anthranilic core (


), while the C-F bonds on the stationary phase engage in dipole-dipole interactions with the analyte's 

group.[1]

G Analyte CF3-Anthranilic Acid (Analyte) C18 C18 Phase (Hydrophobic Only) Analyte->C18 Van der Waals Forces PFP PFP Phase (Multi-Mode) Analyte->PFP 1. Hydrophobic 2. π-π Interaction 3. Dipole-Dipole (F-F) Result_C18 Co-elution of Isomers (Poor Selectivity) C18->Result_C18 Result_PFP Baseline Resolution (High Selectivity) PFP->Result_PFP

Figure 1: Comparison of retention mechanisms. The PFP phase offers three distinct interaction points compared to the single mode of C18.

Part 4: Step-by-Step Method Development Protocol

This protocol is designed to be self-validating. If Step 2 fails, do not proceed to Step 3 without adjusting the pH.

Phase 1: Mobile Phase Selection & pH Control

Objective: Ensure the anthranilic acid remains in a single ionization state.

  • Protocol: Use 0.1% Formic Acid (

    
    ) or 20mM Ammonium Formate adjusted to pH 3.0.
    
  • Why? The carboxyl group (

    
    ) must be protonated (neutral) to interact with the stationary phase. Operating at pH 4-5 results in mixed ionization states and split peaks.
    
Phase 2: Column Screening (The "Scouting" Run)

Objective: Determine if PFP selectivity is required.

  • Equilibrate both C18 and PFP columns with 50:50 Water:MeCN (with 0.1% FA).

  • Inject the sample containing known impurities.

  • Validation Check: Calculate Peak Capacity (

    
    ). If 
    
    
    
    on C18, switch immediately to PFP.
Phase 3: Optimization on PFP

Objective: Fine-tune resolution for the fluorinated target.

  • Solvent Switch: If MeCN shows tailing, switch organic modifier to Methanol . Methanol facilitates stronger

    
     interactions on phenyl phases compared to the dipole-shielding effect of MeCN.
    
  • Gradient Slope: Run a linear gradient from 30% to 70% B over 15 minutes.

  • Temperature: Set to

    
    . Lower temperatures (
    
    
    
    ) enhance shape selectivity but increase backpressure.

Workflow Start Start Method Development Check_pH Adjust Mobile Phase pH < 3.0 (Suppress COOH Ionization) Start->Check_pH Screening Screen C18 vs. PFP (Gradient 5-95% B) Check_pH->Screening Decision Are Isomers Resolved? Screening->Decision Optimize_C18 Optimize C18 Gradient Decision->Optimize_C18 Yes Switch_PFP Select PFP Column Decision->Switch_PFP No (Co-elution) Final_Method Final Validation Optimize_C18->Final_Method Solvent_Choice Test MeOH vs MeCN (MeOH enhances π-π) Switch_PFP->Solvent_Choice Solvent_Choice->Final_Method

Figure 2: Decision tree for method development. Note the critical branch point for isomer resolution.

References
  • PubChem. (2025).[5] N-(3-Trifluoromethylphenyl)anthranilic acid (Compound Summary). National Library of Medicine. [Link]

  • Waters Corporation. (2020). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. [Link]

  • MAC-MOD Analytical. (2016). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. [Link]

  • Shimadzu. (2022). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. [Link]

  • Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America. [Link]

Sources

Decoding the Fragmentation Fingerprint: A Predictive Guide to the Mass Spectrometry of 6-(Trifluoromethyl)isatoic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical development and materials science, the precise structural elucidation of novel compounds is paramount. 6-(Trifluoromethyl)isatoic anhydride, a key building block in the synthesis of various biologically active molecules, presents a unique analytical challenge. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control. This guide provides a predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 6-(Trifluoromethyl)isatoic anhydride, offering a comparative framework against its unsubstituted counterpart, isatoic anhydride.

The Rationale: Predicting Fragmentation from Foundational Principles

While a publicly available experimental mass spectrum for 6-(Trifluoromethyl)isatoic anhydride is not readily found, we can construct a highly probable fragmentation pathway based on established principles of mass spectrometry and the known behavior of related compounds. Our analysis hinges on two key pillars: the fragmentation of the core isatoic anhydride structure and the influence of the strongly electron-withdrawing trifluoromethyl group.

The fragmentation of isatoic anhydride itself, as documented in the NIST Mass Spectrometry Data Center, provides a baseline for our prediction.[1] Electron ionization (EI) mass spectrometry involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M+•) that is often unstable and undergoes a series of fragmentation events to yield smaller, charged fragments.[2] The stability of the resulting fragments dictates the observed peaks in the mass spectrum.

The introduction of a trifluoromethyl (-CF3) group to the aromatic ring is expected to significantly influence this fragmentation cascade. The -CF3 group is a powerful electron-withdrawing substituent, which can alter bond strengths and the stability of cationic fragments. Studies on the mass spectrometry of trifluoromethyl-substituted aromatic compounds often show characteristic losses of the CF3 radical or related fluorine-containing species.[3][4]

Comparative Fragmentation Analysis: Isatoic Anhydride vs. 6-(Trifluoromethyl)isatoic Anhydride

To illustrate the anticipated fragmentation, we will compare the known fragmentation of isatoic anhydride with the predicted pattern for its 6-trifluoromethyl derivative.

Isatoic Anhydride: The Established Benchmark

The electron ionization mass spectrum of isatoic anhydride (Molecular Weight: 163.13 g/mol ) is characterized by a prominent molecular ion peak and several key fragment ions. The primary fragmentation pathways involve the loss of carbon dioxide (CO2) and carbon monoxide (CO).

m/z Proposed Fragment Neutral Loss Notes
163[C8H5NO3]+• (M+•)-Molecular Ion
119[C7H5NO]+•CO2Loss of carbon dioxide from the anhydride moiety
91[C6H5N]+•COSubsequent loss of carbon monoxide from the m/z 119 fragment
64[C5H4]+•HCNLoss of hydrogen cyanide from the m/z 91 fragment
6-(Trifluoromethyl)isatoic Anhydride: A Predictive Model

For 6-(Trifluoromethyl)isatoic anhydride (Molecular Weight: 231.13 g/mol ), we anticipate a more complex fragmentation pattern, influenced by the lability of the C-CF3 bond and the electron-withdrawing nature of the CF3 group.

m/z Proposed Fragment Neutral Loss Notes
231[C9H4F3NO3]+• (M+•)-Predicted Molecular Ion
187[C8H4F3NO]+•CO2Loss of carbon dioxide, analogous to isatoic anhydride
162[C9H4NO3]+•CF3Loss of the trifluoromethyl radical from the molecular ion
159[C7H4F3N]+•COSubsequent loss of carbon monoxide from the m/z 187 fragment
118[C8H4NO]+CO2, •CF3Loss of CO2 and •CF3 from the molecular ion
90[C6H4N]+COSubsequent loss of carbon monoxide from the m/z 118 fragment

Proposed Fragmentation Pathway of 6-(Trifluoromethyl)isatoic Anhydride

The interplay between the fragmentation of the heterocyclic ring and the loss of the trifluoromethyl group can be visualized as a series of competing and sequential reactions.

Fragmentation_Pathway cluster_0 Primary Fragmentation cluster_1 Secondary Fragmentation cluster_2 Tertiary Fragmentation M [M]+• (m/z 231) C9H4F3NO3+• F1 m/z 187 C8H4F3NO+• M->F1 - CO2 F2 m/z 162 C9H4NO3+ M->F2 - •CF3 F3 m/z 159 C7H4F3N+• F1->F3 - CO F4 m/z 118 C8H4NO+ F2->F4 - CO2 F5 m/z 90 C6H4N+ F3->F5 - CF3, -HCN (rearrangement) F4->F5 - CO

Caption: Predicted EI fragmentation pathway for 6-(Trifluoromethyl)isatoic anhydride.

Experimental Protocol for Mass Spectrometric Analysis

To validate the predicted fragmentation pattern, the following experimental protocol is recommended.

Objective: To acquire the electron ionization (EI) mass spectrum of 6-(Trifluoromethyl)isatoic anhydride.

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe mass spectrometer.

  • Electron ionization source.

  • Quadrupole or Time-of-Flight (TOF) mass analyzer.

Materials:

  • 6-(Trifluoromethyl)isatoic anhydride (high purity).

  • Volatile solvent (e.g., methanol, acetonitrile, or dichloromethane, HPLC grade).

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of 6-(Trifluoromethyl)isatoic anhydride in a suitable volatile solvent (e.g., 100 µg/mL).

  • Instrument Setup (GC-MS):

    • GC Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injection: Inject 1 µL of the sample solution.

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp to a high temperature (e.g., 280°C) to ensure elution of the analyte.

    • MS Source Temperature: Typically set between 200°C and 250°C.

    • Ionization Energy: Standard 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Instrument Setup (Direct Insertion Probe):

    • Dissolve a small amount of the sample in a volatile solvent and apply it to the probe tip.

    • Evaporate the solvent.

    • Insert the probe into the mass spectrometer's ion source.

    • Gradually heat the probe to volatilize the sample.

    • Acquire spectra continuously as the sample evaporates.

  • Data Analysis:

    • Identify the peak corresponding to 6-(Trifluoromethyl)isatoic anhydride based on its retention time (for GC-MS) or evaporation profile (for direct probe).

    • Analyze the mass spectrum to identify the molecular ion and major fragment ions.

    • Compare the observed fragmentation pattern with the predicted pattern in this guide.

Trustworthiness and Self-Validation:

  • The protocol's validity is confirmed by observing a clear chromatographic peak (GC-MS) or a distinct evaporation profile (direct probe) corresponding to the analyte.

  • The presence of the predicted molecular ion at m/z 231 would be a strong confirmation of the compound's identity.

  • The observation of key fragment ions corresponding to the loss of CO2, •CF3, and CO would validate the proposed fragmentation pathways.

Conclusion: A Guide for Informed Analysis

This guide provides a robust, theoretically grounded prediction of the mass spectrometric fragmentation pattern of 6-(Trifluoromethyl)isatoic anhydride. By comparing it with the known fragmentation of isatoic anhydride, researchers are equipped with a powerful tool for the identification and structural confirmation of this important synthetic intermediate. The detailed experimental protocol offers a clear path for the empirical validation of these predictions. As with any predictive model, experimental verification is the ultimate arbiter of accuracy. However, this guide serves as an invaluable starting point, enabling scientists to approach the mass spectrometric analysis of 6-(Trifluoromethyl)isatoic anhydride and its derivatives with a higher degree of confidence and insight.

References

  • Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 2021, 138(5-6).
  • Trifluoromethylphenyl-Induced Specific Acyl Chain Fragmentation in Liquid Chromatography Mass Spectrometry for Free Furan Fatty Acid Screening in Fish Oils. Journal of Agricultural and Food Chemistry, 2023. [Link]

  • Isatoic Anhydride. NIST Chemistry WebBook. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

Sources

Characterization data for 6-(Trifluoromethyl)isatoic anhydride synthesis products

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-(Trifluoromethyl)isatoic anhydride , a critical electrophilic building block used in the synthesis of trifluoromethylated quinazolinones, benzodiazepines, and other pharmacophores.

Executive Summary

6-(Trifluoromethyl)isatoic anhydride (CAS: 387-18-8) serves as a high-reactivity "masked" anthranilic acid derivative. By incorporating a trifluoromethyl (


) group at the 6-position (corresponding to the 5-position of the parent anthranilic acid), this compound exhibits enhanced electrophilicity at the anhydride carbonyls compared to its non-fluorinated counterparts. This guide outlines the optimal synthesis route using triphosgene, detailed characterization data, and a comparative performance analysis against alternative reagents.

Product Profile & Identity

PropertySpecification
Chemical Name 6-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione
CAS Number 387-18-8
Molecular Formula

Molecular Weight 231.13 g/mol
Appearance White to off-white crystalline powder
Melting Point 240–245 °C (Decomposes)
Solubility Soluble in DMF, DMSO, DMAc; Reacts with alcohols/amines; Insoluble in water

Synthesis Protocol: The Triphosgene Route

While early methods utilized gaseous phosgene, the modern "Gold Standard" protocol employs Triphosgene (Bis(trichloromethyl) carbonate) . This method offers superior stoichiometry control, higher yields (>90%), and enhanced safety by generating phosgene in situ in stoichiometric amounts.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the anthranilic acid amine onto the triphosgene-derived carbonyl, followed by intramolecular cyclization displacing chloride.

Experimental Workflow

Reagents:

  • Precursor: 2-Amino-5-(trifluoromethyl)benzoic acid (1.0 eq)

  • Reagent: Triphosgene (0.35 eq)

  • Solvent: Anhydrous THF or Dioxane (10 mL/g precursor)

  • Catalyst: Activated Charcoal (optional, for color removal) or trace DMF.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend 2-amino-5-(trifluoromethyl)benzoic acid in anhydrous THF under nitrogen atmosphere.

  • Reagent Addition: Dissolve Triphosgene in THF. Add this solution dropwise to the suspension at

    
    . Caution: Exothermic reaction.
    
  • Cyclization: Allow the mixture to warm to room temperature, then heat to reflux (

    
    ) for 3–5 hours. The suspension will clear as the anhydride forms, then potentially reprecipitate.
    
  • Completion: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). The starting material spot (low

    
    , fluorescent) should disappear.
    
  • Isolation: Cool the mixture to

    
    . If the product precipitates, filter directly. If soluble, concentrate the solvent to 20% volume and add cold Hexane to induce crystallization.
    
  • Purification: Wash the filter cake with cold Hexane/Ether (1:1). Dry under high vacuum at

    
     to remove traces of HCl.
    
Visualized Synthesis Pathway

SynthesisPathway Start 2-Amino-5-(CF3) Benzoic Acid Inter Carbamoyl Chloride Intermediate Start->Inter + Triphosgene (THF, 0°C) Product 6-(Trifluoromethyl) isatoic anhydride Inter->Product Cyclization (Reflux, -HCl) Byprod HCl (Gas) Inter->Byprod

Caption: Synthesis of 6-TFMA via Triphosgene-mediated cyclocarbonylation.

Characterization Data

Accurate identification relies on the specific substitution pattern of the benzoxazine ring.

Nuclear Magnetic Resonance (NMR)

The 6-position substituent dictates a specific splitting pattern for the aromatic protons.

  • Solvent: DMSO-

    
    
    
  • 
     NMR Signals: 
    
    • 
       11.8 ppm (s, 1H, NH):  Broad singlet, typical for amide/carbamate protons.
      
    • 
       8.15 ppm (d, 
      
      
      
      ):
      The proton ortho to the carbonyl (C4) and meta to the
      
      
      group. It is significantly deshielded by the carbonyl anisotropy.
    • 
       7.95 ppm (dd, 
      
      
      
      ):
      The proton ortho to the
      
      
      group. Shows coupling to H-8 and H-5.
    • 
       7.25 ppm (d, 
      
      
      
      ):
      The proton ortho to the Nitrogen.
Infrared Spectroscopy (FT-IR)

The anhydride functionality is diagnostic.

  • 
     (KBr): 
    
    • 1790

      
      :  Anhydride C=O (symmetric stretch).
      
    • 1750

      
      :  Anhydride C=O (asymmetric stretch) / Carbamate C=O.
      
    • 3200–3300

      
      :  N-H stretch.
      

Comparative Performance Analysis

This section objectively compares 6-(Trifluoromethyl)isatoic anhydride with its non-fluorinated and isomeric alternatives.

Reactivity & Solubility Comparison
Feature6-(CF3) Isatoic Anhydride Isatoic Anhydride (Unsubstituted) 5-(CF3) Isatoic Anhydride
Electrophilicity High. The EWG (

) at C6 activates the C4 carbonyl towards nucleophiles.
Moderate. Standard reactivity profile.High. Similar activation, but steric environment differs at C4.
Solubility (Org) High in polar aprotic (DMF, DMSO). Moderate in THF.Moderate in DMF/DMSO. Low in THF.Similar to 6-CF3 isomer.
Ring Opening Favors attack at C4 (Amide formation).Favors attack at C4.Favors attack at C4.
Lipophilicity High (

). Enhances membrane permeability of derivatives.
Low.High.
Reactivity Logic: Nucleophilic Ring Opening

The presence of the


 group at position 6 (para to the Nitrogen) exerts a strong electron-withdrawing effect.
  • Inductive Effect: Reduces electron density on the aromatic ring.

  • Result: The anhydride carbonyl (C4) becomes more electrophilic than in the unsubstituted parent.

  • Consequence: Reaction times with weak nucleophiles (e.g., anilines) are typically shorter for the 6-CF3 derivative.

Reactivity Reagent 6-(CF3) Isatoic Anhydride Transition Tetrahedral Intermediate (Stabilized by CF3 EWG) Reagent->Transition + Nu-H Nuc Nucleophile (Nu-H) (e.g., Amine, Alcohol) Nuc->Transition ProductA Anthranilamide Derivative (Major Product) Transition->ProductA Ring Opening CO2 CO2 Release (Driving Force) Transition->CO2 Decarboxylation

Caption: Mechanism of nucleophilic ring opening driven by CO2 release.

References

  • Synthesis of Isatoic Anhydrides: Coppola, G. M. (1980).[1][2] The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536.[1] Link

  • Triphosgene Protocol: Eckert, H., & Forster, B. (1987). Triphosgene, a Crystalline Phosgene Substitute. Angewandte Chemie International Edition, 26(9), 894–895. Link

  • Fluorinated Heterocycles: Ma, J.-A., & Cahard, D. (2004). Update 1 of: Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews, 108(9). Link

  • Characterization Standards: Sigma-Aldrich. Product Specification: 6-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 6-(Trifluoromethyl)isatoic anhydride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 781-94-2 | Synonym: 6-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione[1]

This guide provides an operational safety framework for handling 6-(Trifluoromethyl)isatoic anhydride , a specialized electrophile used in the synthesis of trifluoromethylated heterocycles and anthranilic acid derivatives.[1] Unlike generic reagents, this compound combines the moisture sensitivity of cyclic anhydrides with the lipophilicity of the trifluoromethyl group, necessitating specific protocols to prevent degradation and exposure.

Risk Assessment & Chemical Behavior

To handle this compound safely, you must understand why it is hazardous.[1] The risks stem from its dual functionality:

FeatureHazard MechanismOperational Implication
Cyclic Anhydride Hydrolysis & Decarboxylation: Reacts with moisture/nucleophiles to release CO₂ gas.[1]Pressure Hazard: Never seal reaction vessels or waste containers tightly if moisture is present.[1] Explosion risk in closed systems.[1]
Trifluoromethyl Group Lipophilicity: Increases skin permeability compared to non-fluorinated isatoic anhydride.[1]Systemic Absorption: Standard latex gloves are insufficient.[1] Nitrile (minimum) or double-gloving is required.[1]
Physical State Fine Dust/Powder: High potential for aerosolization during weighing.[1]Inhalation Risk: Potent respiratory sensitizer.[1] Engineering controls (fume hood) are non-negotiable.
Personal Protective Equipment (PPE) Matrix

The following decision logic dictates PPE selection based on the scale of operation.

PPE_Selection Start Operation Scale Small Analytical / Small Scale (< 1 g) Start->Small Large Preparative Scale (> 1 g) Start->Large Gloves_Std Gloves: Nitrile (0.11 mm) Single pair sufficient Small->Gloves_Std Resp_Hood Respiratory: Fume Hood (Sash at proper height) Small->Resp_Hood Eye_Std Eyes: Safety Glasses (Side shields) Small->Eye_Std Gloves_Dbl Gloves: Double Nitrile or Laminate (Silver Shield) Large->Gloves_Dbl Resp_Mask Respiratory: P100 Respirator + Fume Hood Large->Resp_Mask Eye_Gog Eyes: Chemical Goggles (If dust generation likely) Large->Eye_Gog

Figure 1: PPE Decision Logic based on operational scale. Note that for >1g, the risk of dust inhalation increases significantly.

Detailed PPE Specifications
  • Hand Protection:

    • Standard: Nitrile rubber (minimum thickness 0.11 mm).[1] Break-through time is generally good for solid powders, but the CF₃ group enhances solvent solubility.[1]

    • High Risk: If dissolved in organic solvents (DCM, THF), use Silver Shield (Laminate) gloves or double-glove with nitrile (change outer pair immediately upon splash).[1]

  • Respiratory Protection:

    • Primary: Certified Chemical Fume Hood (Face velocity 80–100 fpm).[1]

    • Secondary (Spill/Cleaning): NIOSH-approved P100 particulate respirator .[1] N95 is insufficient for fine chemical dusts that may possess sensitizing properties.[1]

  • Eye Protection:

    • ANSI Z87.1 compliant safety glasses with side shields are minimum.[1] Chemical splash goggles are required if the powder is being dissolved or heated.[1]

Operational Handling Protocol
A. Storage
  • Condition: Store under an inert atmosphere (Argon or Nitrogen).[1]

  • Temperature: Room temperature is generally acceptable, but cool storage (

    
    ) extends shelf life by retarding hydrolysis.
    
  • Container: Keep tightly sealed.[1][2][3][4][5] If the cap is compromised, moisture ingress will convert the anhydride to the corresponding anthranilic acid, rendering it useless for cyclization reactions.

B. Weighing & Transfer (Critical Step)

Static electricity can cause this fluorinated powder to "fly," contaminating the balance and user.

  • Anti-Static Measures: Use an ionizing fan or anti-static gun on the weighing boat before dispensing.[1]

  • Draft Control: Turn off the immediate balance draft shield fan (if equipped) but keep the fume hood running.

  • Technique: Do not use a spatula directly from the stock bottle. Pour a small amount into a secondary container to weigh, then discard excess as solid waste. Never return material to the stock bottle.

C. Reaction Setup
  • Venting: Reactions involving isatoic anhydrides release CO₂ gas stoichiometrically.[1]

    • Do not run these reactions in a sealed microwave vial unless calculated pressure limits are verified.

    • Use a bubbler or a needle vent for reflux setups.[1]

  • Solvent Choice: Avoid protic solvents (alcohols, water) unless solvolysis is the intended reaction. Compatible solvents include THF, DMF, and Dichloromethane.

Emergency & Disposal Procedures
Spills
  • Evacuate: If a large amount (>5 g) is dispersed as dust, evacuate the lab to allow dust to settle.[1]

  • PPE: Don P100 respirator and double gloves.[1]

  • Cleanup: Do not dry sweep.[1] Cover with a solvent-dampened pad (acetone or ethanol) to suppress dust, then wipe up.[1]

  • Decontamination: Clean surface with mild soapy water.[1]

Waste Disposal (Quenching)

Crucial: Do not place unreacted anhydride directly into a sealed aqueous waste drum.[1] It may slowly hydrolyze, pressurizing the drum.

Quenching Protocol:

  • Dissolve waste material in a small amount of acetone or ethanol.[1]

  • Slowly add dilute ammonium hydroxide or water.[1]

  • Allow to stand in the fume hood for 1 hour to ensure CO₂ evolution is complete.[1]

  • Dispose of as Halogenated Organic Waste .

References
  • Sigma-Aldrich. Product Specification: 6-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione (CAS 781-94-2). [1]

  • PubChem. Isatoic Anhydride Compound Summary (Class Hazard Data). National Library of Medicine.[1]

  • Coppola, G. M. (1980).[1] The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505-536.[1] (Foundational text on anhydride reactivity and CO₂ evolution).

  • Fisher Scientific. Safety Data Sheet: Isatoic Anhydride (General Class SDS for sensitization data).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Trifluoromethyl)isatoic anhydride
Reactant of Route 2
Reactant of Route 2
6-(Trifluoromethyl)isatoic anhydride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.